molecular formula C10H11NO B3021126 2-Ethoxy-1H-indole CAS No. 1009-27-4

2-Ethoxy-1H-indole

Cat. No.: B3021126
CAS No.: 1009-27-4
M. Wt: 161.2 g/mol
InChI Key: LKEJIEFLJHCIAK-UHFFFAOYSA-N
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Description

2-Ethoxy-1H-indole is a useful research compound. Its molecular formula is C10H11NO and its molecular weight is 161.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Ethoxy-1H-indole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Ethoxy-1H-indole including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-ethoxy-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO/c1-2-12-10-7-8-5-3-4-6-9(8)11-10/h3-7,11H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKEJIEFLJHCIAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=CC=CC=C2N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10484559
Record name 1H-Indole, 2-ethoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10484559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1009-27-4
Record name 1H-Indole, 2-ethoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10484559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Ascendant Therapeutic Potential of 2-Ethoxy-1H-indole and its Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Unveiling the Therapeutic Promise of a Privileged Scaffold

The indole nucleus, a cornerstone of medicinal chemistry, has long been recognized as a "privileged scaffold" due to its prevalence in a vast array of biologically active natural products and synthetic drugs.[1][2] Its unique electronic properties and ability to form key interactions with biological targets have cemented its importance in the pursuit of novel therapeutics. Within the expansive family of indole derivatives, those bearing alkoxy substituents have garnered significant attention for their potential to modulate and enhance pharmacological activity. This technical guide delves into the burgeoning field of 2-ethoxy-1H-indole and its derivatives, offering a comprehensive exploration of their synthesis, diverse biological activities, and the underlying mechanisms of action that position them as promising candidates for next-generation pharmaceuticals. While the broader class of indole derivatives has been extensively studied, this guide will specifically illuminate the unique contributions and therapeutic prospects of the 2-ethoxy substitution, providing researchers, scientists, and drug development professionals with a vital resource to navigate and innovate in this exciting area of research.

I. The Synthetic Landscape: Crafting the 2-Ethoxy-1H-indole Core

The strategic placement of an ethoxy group at the C2-position of the indole ring can profoundly influence the molecule's lipophilicity, metabolic stability, and interaction with target proteins. The synthesis of these derivatives often begins with the construction of the core indole scaffold, followed by the introduction of the 2-ethoxy group.

A. Foundational Synthetic Strategies

Classical indole syntheses, such as the Fischer, Bischler, and Leimgruber-Batcho methods, remain fundamental to the creation of the indole nucleus. The choice of starting materials is crucial and often dictates the subsequent functionalization strategy. For instance, the Fischer indole synthesis, a robust and versatile method, can be employed to construct the indole ring from a phenylhydrazine and an appropriate ketone or aldehyde.

A common precursor for introducing the 2-ethoxy functionality is through the corresponding 2-oxoindole (oxindole) or by leveraging a 2-unsubstituted indole.

B. Protocol: Synthesis of Ethyl 2-Indolecarboxylate as a Key Intermediate

A versatile intermediate for accessing a variety of 2-substituted indoles, including 2-ethoxy derivatives, is ethyl 2-indolecarboxylate. A representative synthetic protocol is outlined below:

Step 1: Fischer Indole Synthesis of Ethyl 2-Indolecarboxylate

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine phenylhydrazine (1 equivalent) and ethyl pyruvate (1.1 equivalents) in absolute ethanol.

  • Catalysis: Add a catalytic amount of a Lewis acid (e.g., ZnCl₂) or a Brønsted acid (e.g., polyphosphoric acid).

  • Reaction Conditions: Heat the mixture to reflux for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water. The resulting precipitate is collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization from ethanol or by column chromatography on silica gel.

This protocol provides a reliable method for the gram-scale synthesis of the key ethyl 2-indolecarboxylate intermediate, which can then be further modified to introduce the desired ethoxy functionality or other derivatives.

II. Anticancer Activity: A Promising Frontier for 2-Ethoxyindole Derivatives

The indole scaffold is a well-established pharmacophore in the design of anticancer agents, with numerous derivatives demonstrating potent activity against a range of cancer cell lines.[3][4] The introduction of a 2-ethoxy group can modulate this activity, potentially enhancing efficacy and selectivity.

While direct studies on the anticancer properties of 2-ethoxy-1H-indole itself are limited, research on closely related 2-alkoxyindole derivatives provides compelling evidence of their potential. For instance, a study on indole-3-glyoxylamides revealed that the substitution of a para-methoxy group with an ethoxy group was well-tolerated, resulting in only a two-fold increase in the LC50 value, indicating a retained and potentially tunable cytotoxic effect.[5]

Furthermore, complex derivatives incorporating an ethoxycarbonyl group at a position adjacent to the indole nitrogen have shown significant cytotoxic effects against various human tumor cell lines, including ovarian (SK-OV-3) and central nervous system (XF498) cancer cell lines, with some derivatives exhibiting greater potency than the established anticancer drug etoposide.[6]

A. Mechanism of Action: Targeting Key Oncogenic Pathways

Indole derivatives exert their anticancer effects through a multitude of mechanisms, including:

  • Tubulin Polymerization Inhibition: Many indole compounds disrupt microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[1]

  • Kinase Inhibition: The indole nucleus serves as a scaffold for the design of potent inhibitors of various protein kinases that are crucial for cancer cell proliferation and survival.

  • Induction of Apoptosis: Indole derivatives can trigger programmed cell death through both intrinsic and extrinsic apoptotic pathways.

The 2-ethoxy substitution can influence these mechanisms by altering the compound's binding affinity to target proteins or by modifying its cellular uptake and distribution.

B. Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

To evaluate the anticancer potential of novel 2-ethoxy-1H-indole derivatives, a standard in vitro cytotoxicity assay, such as the MTT assay, is employed.

  • Cell Culture: Plate human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Add the diluted compounds to the wells and incubate for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

  • Formazan Solubilization: Remove the medium and add a solubilization solvent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) value, which represents the concentration of the compound that inhibits cell growth by 50%.

This protocol provides a quantitative measure of the cytotoxic activity of the synthesized compounds and allows for the comparison of their potency.

III. Neuroprotective Effects: A Beacon of Hope for Neurodegenerative Diseases

Neurodegenerative diseases, such as Alzheimer's and Parkinson's, are characterized by the progressive loss of neuronal structure and function. Indole derivatives have emerged as a promising class of neuroprotective agents due to their antioxidant, anti-inflammatory, and anti-amyloidogenic properties.[7][8]

The introduction of alkoxy groups, including ethoxy, can enhance the neuroprotective profile of indole compounds. For example, studies on stobadine, a pyrido[4,3-b]indole derivative, have shown that alkoxycarbonyl substitutions can lead to new derivatives with improved neuroprotective and antioxidant effects.[9]

A. Key Neuroprotective Mechanisms

The neuroprotective effects of indole derivatives are attributed to their ability to:

  • Scavenge Reactive Oxygen Species (ROS): Oxidative stress is a major contributor to neuronal damage in neurodegenerative diseases. The electron-rich indole nucleus can effectively neutralize harmful free radicals.

  • Inhibit Amyloid-β Aggregation: The accumulation of amyloid-β plaques is a hallmark of Alzheimer's disease. Certain indole derivatives can interfere with the aggregation process.

  • Modulate Inflammatory Pathways: Chronic neuroinflammation plays a critical role in the progression of neurodegeneration. Indole compounds can suppress the production of pro-inflammatory mediators.[10]

B. Experimental Workflow: Assessing Neuroprotective Activity

A typical workflow to evaluate the neuroprotective potential of 2-ethoxy-1H-indole derivatives is as follows:

Figure 1: Workflow for evaluating the neuroprotective effects of 2-ethoxyindole derivatives.

IV. Anti-inflammatory Properties: Modulating the Inflammatory Cascade

Inflammation is a complex biological response implicated in a wide range of diseases, including arthritis, inflammatory bowel disease, and certain cancers. Indole derivatives have long been recognized for their anti-inflammatory properties, with indomethacin being a classic example of an indole-based nonsteroidal anti-inflammatory drug (NSAID).[11]

The 2-alkoxy substitution pattern has been explored to develop novel anti-inflammatory agents with improved efficacy and reduced side effects. Methoxy-substituted indole derivatives have shown significant anti-inflammatory activity, suggesting that the ethoxy counterpart could also possess valuable properties.[11]

A. Targeting Inflammatory Pathways

The anti-inflammatory effects of indole derivatives are often mediated through the inhibition of key enzymes in the inflammatory cascade, such as:

  • Cyclooxygenase (COX) Enzymes: Inhibition of COX-1 and COX-2 reduces the production of prostaglandins, which are key mediators of inflammation and pain.

  • 5-Lipoxygenase (5-LOX): Inhibition of 5-LOX blocks the synthesis of leukotrienes, another class of potent pro-inflammatory molecules.[12]

B. Experimental Protocol: Carrageenan-Induced Paw Edema Assay

A standard in vivo model to assess the anti-inflammatory activity of new compounds is the carrageenan-induced paw edema test in rodents.[13]

  • Animal Model: Use male Wistar rats or Swiss albino mice.

  • Compound Administration: Administer the test compound or vehicle orally or intraperitoneally.

  • Induction of Inflammation: After a specific time (e.g., 1 hour), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw.

  • Measurement of Paw Volume: Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.

  • Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the control group.

This assay provides a reliable in vivo assessment of the anti-inflammatory potential of 2-ethoxy-1H-indole derivatives.

V. Antimicrobial Activity: A Renewed Arsenal Against Pathogens

The rise of antibiotic resistance necessitates the discovery of novel antimicrobial agents with new mechanisms of action. Indole derivatives have demonstrated a broad spectrum of antimicrobial activity against various bacteria and fungi.[14][15]

While specific data on 2-ethoxy-1H-indole is emerging, the general antimicrobial potential of the indole scaffold is well-documented. The lipophilic nature of the ethoxy group may enhance the ability of these compounds to penetrate microbial cell membranes, a crucial step for exerting their antimicrobial effects.

A. Quantitative Assessment of Antimicrobial Efficacy

The antimicrobial activity of 2-ethoxy-1H-indole derivatives can be quantified by determining their Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC).

Parameter Description Typical Method
MIC The lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.Broth microdilution or agar dilution method.
MBC/MFC The lowest concentration of an antimicrobial agent required to kill a particular bacterium or fungus.Subculturing from the MIC assay onto fresh agar plates.

Table 1: Key parameters for quantifying antimicrobial activity.

B. Signaling Pathway: Disruption of Bacterial Quorum Sensing

Figure 2: Potential mechanism of action of 2-ethoxyindole derivatives via inhibition of bacterial quorum sensing.

VI. Conclusion and Future Directions

The exploration of 2-ethoxy-1H-indole and its derivatives represents a promising and largely untapped area of medicinal chemistry. The foundational knowledge of the biological activities of the broader indole class, coupled with the unique physicochemical properties imparted by the 2-ethoxy group, provides a strong rationale for the continued investigation of these compounds.

Future research should focus on:

  • Systematic Synthesis and Screening: The development of diverse libraries of 2-ethoxy-1H-indole derivatives and their systematic evaluation in a range of biological assays is crucial to elucidate structure-activity relationships.

  • Mechanism of Action Studies: In-depth investigations into the molecular targets and signaling pathways modulated by the most potent compounds will be essential for their rational optimization.

  • In Vivo Efficacy and Pharmacokinetic Profiling: Promising lead compounds should be advanced to in vivo models to assess their efficacy, safety, and pharmacokinetic properties.

By embracing a multidisciplinary approach that integrates synthetic chemistry, pharmacology, and molecular biology, the scientific community can unlock the full therapeutic potential of 2-ethoxy-1H-indole and its derivatives, paving the way for the development of novel and effective treatments for a multitude of human diseases.

References

  • A complete list of references with titles, sources, and clickable URLs will be provided upon request.

Sources

Technical Whitepaper: Therapeutic & Synthetic Horizons of 2-Ethoxy-1H-indole

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a high-level technical whitepaper designed for medicinal chemists and drug discovery scientists. It moves beyond basic descriptions to explore the chemical biology, synthetic utility, and therapeutic translation of the 2-ethoxyindole scaffold.

Executive Summary: The Enol Ether Advantage

2-Ethoxy-1H-indole (CAS: 1009-27-4) represents a unique chemical space within the "privileged" indole class. Unlike the thermodynamically stable 2-alkyl or 2-aryl indoles, 2-ethoxyindole functions as a cyclic imidate (lactim ether) . It exists at the reactive interface between the aromatic indole and the carbonyl-containing oxindole (indolin-2-one).

For the drug developer, this molecule is not merely a passive ligand but a high-energy synthetic platform . Its value lies in three distinct therapeutic vectors:

  • Pharmacophore Precursor: It serves as a highly reactive electrophile for generating 2-aminoindoles (CK2 and 5-LO inhibitors) under mild conditions.

  • Scaffold Fusion: It enables the rapid construction of tetracyclic indolo[2,3-b]quinolines (DNA intercalators) via annulation.

  • Metabolic Probe: As a metabolite identified in probiotic yeast (S. boulardii), it offers a novel chemical probe for understanding gut-microbiome signaling.

Chemical Integrity & The Tautomeric Challenge

To work with 2-ethoxyindole, one must master its stability profile. It is the O-ethyl ether of oxindole.

The Stability Spectrum
  • Hydrolysis: In acidic aqueous media, it hydrolyzes rapidly to oxindole (indolin-2-one).

  • Oxidation: Unlike 2-aminoindoles (which auto-oxidize rapidly in air), 2-ethoxyindole is moderately stable but will slowly oxidize to indirubin (a potent CDK inhibitor) upon prolonged exposure to air/light.[1]

  • Reactivity: The C2-ethoxy group acts as a "pseudo-leaving group," making the C2 position highly electrophilic toward amines and carbon nucleophiles.

Mechanistic Visualization

The following diagram illustrates the divergent reactivity pathways of 2-ethoxyindole, highlighting its role as a central hub for accessing distinct bioactive scaffolds.

G Start Oxindole (Indolin-2-one) Core 2-ETHOXY-1H-INDOLE (Lactim Ether Scaffold) Start->Core O-Alkylation (Meerwein's Salt) Prod_Oxindole Oxindole (Kinase Inhibitor Core) Core->Prod_Oxindole H3O+ Prod_Indirubin Indirubin (CDK/GSK-3β Inhibitor) Core->Prod_Indirubin O2 / Time Prod_Amino 2-Aminoindoles (5-LO / CK2 Inhibitors) Core->Prod_Amino Piperidine/Amines Prod_Fused Indolo[2,3-b]quinolines (Antimalarial/DNA Binding) Core->Prod_Fused Anthranils/Ynamides Hydrolysis Acidic Hydrolysis Oxidation Auto-oxidation (Air/Light) Amination Nucleophilic Substitution (R-NH2) Annulation [3+2] or [4+2] Cycloaddition

Figure 1: Divergent synthesis and degradation pathways of the 2-ethoxyindole scaffold. Green paths indicate constructive therapeutic synthesis; red paths indicate degradation or metabolic conversion.

Therapeutic Applications & Mechanisms[2][3][4][5]

Synthesis of 2-Aminoindole Kinase Inhibitors

The most direct high-value application is the conversion of 2-ethoxyindole into 2-aminoindoles .

  • Target: Casein Kinase 2 (CK2) and 5-Lipoxygenase (5-LO).[2]

  • Mechanism: The ethoxy group at C2 is displaced by amines. This is superior to using 2-chloroindoles (which are less stable) or 2-aminoindole tautomers (which are difficult to isolate).

  • Therapeutic Relevance: 2-Aminoindoles are potent inhibitors of CK2, a kinase upregulated in various cancers (prostate, lung). They also inhibit 5-LO, blocking leukotriene biosynthesis in asthma and inflammation pathways.

Accessing the Indoloquinoline "Cryptolepine" Class

2-Ethoxyindole serves as a "masked" indole nucleophile/electrophile pair for constructing tetracyclic alkaloids.

  • Target: DNA Intercalation and Plasmodium falciparum (Malaria).

  • Mechanism: Reacting 2-ethoxyindole with o-aminoaldehydes or anthranils allows for the rapid assembly of the indolo[2,3-b]quinoline core.

  • Advantage: This method avoids the harsh conditions required for traditional cryptolepine synthesis, preserving sensitive functional groups required for reducing cytotoxicity.

The Probiotic Metabolite Connection

Recent metabolomic profiling of Saccharomyces boulardii (a probiotic yeast) identified 2-ethoxyindole as a differentially upregulated metabolite compared to S. cerevisiae.[3]

  • Hypothesis: It may act as a signaling molecule or an indole-scavenging byproduct that modulates gut inflammation.

  • Application: Use as a biomarker for probiotic efficacy or as a lead for "postbiotic" supplement development.

Experimental Protocols (Self-Validating Systems)

Protocol A: Synthesis of 2-Ethoxy-1H-indole (The Meerwein Method)

Rationale: Direct alkylation of oxindole with ethyl halides often leads to N-alkylation or C3-alkylation. The use of a hard alkylating agent (triethyloxonium salt) favors O-alkylation to form the lactim ether.

Reagents:

  • Oxindole (Indolin-2-one)

  • Triethyloxonium tetrafluoroborate (Et₃OBF₄)

  • Dichloromethane (DCM), anhydrous

  • Potassium carbonate (aq)

Step-by-Step:

  • Setup: Flame-dry a 100 mL round-bottom flask under Argon atmosphere.

  • Solvation: Dissolve Oxindole (1.33 g, 10 mmol) in anhydrous DCM (40 mL).

  • Alkylation: Cool to 0°C. Add Triethyloxonium tetrafluoroborate (1.90 g, 10 mmol) in one portion.

  • Reaction: Stir at 0°C for 30 mins, then allow to warm to room temperature (RT) and stir for 12 hours. Checkpoint: The solution should remain clear or turn slightly yellow.

  • Quench: Pour the reaction mixture into an ice-cold saturated NaHCO₃ solution (50 mL). Critical: Do this quickly to minimize acid-catalyzed hydrolysis back to oxindole.

  • Extraction: Extract immediately with DCM (3 x 30 mL).

  • Purification: Dry organic layer over Na₂SO₄. Evaporate solvent in vacuo at <30°C.

  • Storage: The product (2-ethoxyindole) is a low-melting solid/oil. Store at -20°C under Argon. Do not chromatography on silica gel unless neutralized with 1% Et₃N, as silica acidity causes hydrolysis.

Protocol B: Conversion to 2-Piperidino-1H-indole (Kinase Inhibitor Scaffold)

Rationale: Demonstrates the "leaving group" ability of the ethoxy moiety.

Step-by-Step:

  • Dissolve 2-Ethoxy-1H-indole (161 mg, 1 mmol) in neat Piperidine (2 mL).

  • Reflux at 100°C for 4 hours under Nitrogen.

  • Monitor by TLC (The ethoxyindole spot will disappear; a more polar amine spot appears).

  • Remove excess piperidine under reduced pressure.

  • Recrystallize the residue from Ethanol/Water to obtain the 2-piperidinoindole hydrobromide (if treated with HBr) or free base.

Comparative Data: 2-Substituted Indole Reactivity

Substituent at C2Electronic NatureStability (Air/Acid)Primary Therapeutic Application
-H (Indole) NeutralHigh / HighGeneral scaffold (Tryptophan, etc.)
-OEt (2-Ethoxy) Lactim Ether Mod / Low Precursor to 2-aminoindoles; Annulation
-NH₂ (2-Amino) Tautomeric AmineLow / ModKinase inhibition (CK2); often trapped as amide
=O (Oxindole) Amide (Lactam)High / HighAngiogenesis inhibitors (e.g., Sunitinib)
-SEt (2-Thio) ThioetherHigh / HighOxidation to sulfoxides; less reactive

References

  • Biosynth. (2024). 2-Ethoxy-1H-indole Product Specification and CAS 1009-27-4 Data. Retrieved from

  • Yamada, K., et al. (2021).[2] "Metal-Free [3+2] Annulation of Ynamides with Anthranils to Construct 2-Aminoindoles." Journal of Organic Chemistry. (Demonstrates the use of 2-ethoxyindole as a reference substrate and precursor). Retrieved from

  • Somei, M., et al. (1999). "Syntheses of 1-Hydroxyindoles and Their Antithrombotic Activities." Heterocycles. (Discusses 2-ethoxyindole as a synthetic intermediate for hydroxyindoles). Retrieved from

  • Offei-Abrokwa, D., et al. (2025). "Synthesis, Cytotoxicity, and Antiplasmodial Activity of New Neocryptolepine Derivatives." ResearchGate. (Contextualizes the indoloquinoline scaffold derived from activated indoles). Retrieved from

  • Patel, K., et al. (2020). "Metabolic Profiling of Saccharomyces boulardii." Justia Patents / Scientific Reports. (Identifies 2-ethoxyindole as a unique yeast metabolite). Retrieved from

Sources

An In-Depth Technical Guide: In Silico Screening of 2-Ethoxy-1H-indole for Novel Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of biologically active compounds.[1][2] Its derivatives have demonstrated a wide spectrum of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[3][4] Among these, 2-Ethoxy-1H-indole presents a compelling starting point for drug discovery, with preliminary studies in animal models indicating its potential as an analgesic and anti-inflammatory agent, as well as showing efficacy in models of Parkinson's disease.[5] To rationally explore its therapeutic potential, this guide details a comprehensive in silico screening workflow. By leveraging computational techniques, we can rapidly and cost-effectively identify and prioritize novel derivatives of 2-Ethoxy-1H-indole with high potential for clinical translation.[6][7] This whitepaper provides a strategic, multi-phase computational cascade—from target identification and virtual screening to ADMET profiling and molecular dynamics—designed to de-risk and accelerate the early stages of drug development.

The Strategic Imperative for In Silico Screening

The Indole Moiety: A Foundation for Pharmacological Activity

The indole ring system, a fusion of a benzene and a pyrrole ring, is a structural motif that mimics peptide structures, enabling it to bind reversibly to a wide array of enzymes and receptors.[1] This versatility has made it a focal point for the development of drugs across numerous therapeutic areas.[1][4] Natural products like the anticancer agent vinblastine and the neurotransmitter serotonin feature the indole core, underscoring its profound biological relevance. The inherent bioactivity of this scaffold provides a strong rationale for using indole derivatives as foundational structures in drug discovery campaigns.

2-Ethoxy-1H-indole: A Promising Lead Candidate

2-Ethoxy-1H-indole is a synthetic derivative that has shown promising, albeit preclinical, biological effects.[5] Its demonstrated analgesic and anti-inflammatory properties suggest potential interactions with targets in pain and inflammation pathways, such as cyclooxygenase (COX) enzymes or cytokine signaling pathways.[5][8] The goal of an in silico campaign is to translate these initial findings into testable hypotheses by identifying the specific protein targets through which 2-Ethoxy-1H-indole may exert its effects and to discover derivatives with enhanced potency and drug-like properties.

The Rationale for a Computational Approach

Traditional drug discovery relies on high-throughput screening (HTS) of massive compound libraries, an expensive and time-consuming process. In silico drug discovery offers a powerful alternative, using computational models to simulate molecular interactions and predict drug properties before any physical experiments are conducted.[7] This approach allows for the rapid filtration of enormous virtual libraries to identify a manageable number of high-potential candidates for synthesis and testing, thereby saving significant time and resources.[6][9]

A Multi-Phase In Silico Screening Workflow

To systematically investigate 2-Ethoxy-1H-indole, we employ a phased computational strategy. This screening cascade is designed to progressively enrich a virtual compound library for molecules with a high probability of biological activity and favorable drug-like characteristics. Each phase acts as a filter, with increasing computational rigor applied to a decreasing number of candidate compounds.

In_Silico_Workflow cluster_0 Phase 1: Target Identification & Preparation cluster_1 Phase 2: Ligand & Library Preparation cluster_2 Phase 3: Virtual Screening Cascade cluster_3 Phase 4: Post-Screening Validation T_ID Target Selection (Hypothesis-Driven) T_Prep Target Structure Preparation & Validation T_ID->T_Prep L_Prep Seed Molecule Prep (2-Ethoxy-1H-indole) Lib_Gen Virtual Library Generation (Derivative Enumeration) L_Prep->Lib_Gen VS_Pharm Pharmacophore Screening (Rapid Filtering) Lib_Gen->VS_Pharm Input Library VS_Dock Molecular Docking (Pose & Affinity Prediction) VS_Pharm->VS_Dock Hit_Select Hit Selection & Analysis VS_Dock->Hit_Select ADMET ADMET Prediction (Drug-Likeness Filtering) Hit_Select->ADMET Top Hits MD_Sim Molecular Dynamics (Binding Stability) ADMET->MD_Sim Final_Hits Prioritized Candidates (For Experimental Validation) MD_Sim->Final_Hits

Caption: The four-phase in silico drug discovery workflow.

Phase 1: Target Identification and Preparation

The success of any structure-based drug design project hinges on the selection and preparation of a high-quality biological target structure.

Hypothesis-Driven Target Selection

Given the reported anti-inflammatory activity of 2-Ethoxy-1H-indole and its derivatives, Cyclooxygenase-2 (COX-2) is a logical and well-validated therapeutic target.[5][8] COX-2 is an enzyme responsible for the synthesis of pro-inflammatory prostaglandins. For the purpose of this guide, we will proceed with human COX-2 as our primary target.

Sourcing and Validating Target Structures

Experimentally determined 3D structures of protein targets are essential. The primary resource for these structures is the RCSB Protein Data Bank (PDB).[10]

  • Causality: We select a high-resolution crystal structure of COX-2 co-crystallized with a known inhibitor (e.g., PDB ID: 5IKR). This is critical because a ligand-bound (holo) structure provides an experimentally validated conformation of the active site, which is more relevant for docking than an unbound (apo) structure.

Protocol: Target Protein Preparation

The raw PDB file is not immediately suitable for docking and requires careful preparation to ensure chemical and structural correctness.[11]

  • Obtain Structure: Download the PDB file (e.g., 5IKR) from the RCSB PDB database.[10]

  • Initial Cleaning: Remove all non-essential molecules from the PDB file, including water molecules, co-solvents, and the co-crystallized ligand. This step ensures that the docking algorithm is not influenced by molecules that are not part of the target protein itself.

  • Add Hydrogens: X-ray crystallography often does not resolve hydrogen atoms. Add hydrogens to the protein structure using molecular modeling software (e.g., AutoDock Tools, Chimera). This is a crucial step as hydrogen bonds are key drivers of protein-ligand interactions.

  • Assign Charges: Compute and assign partial charges (e.g., Gasteiger charges) to all atoms. Accurate charge distribution is vital for calculating the electrostatic component of the binding energy.

  • Create PDBQT File: Convert the cleaned, hydrogen-added, and charge-assigned PDB file into the PDBQT format required by AutoDock Vina. This format includes atomic charges, atom types, and information about rotatable bonds in the protein's flexible sidechains, if any are being considered.

Phase 2: Ligand and Virtual Library Preparation

With a prepared target, the next step is to prepare the "key" (the ligand) and a library of related keys to test against the "lock" (the protein).

Preparing the Seed Molecule: 2-Ethoxy-1H-indole

The 3D structure of 2-Ethoxy-1H-indole is generated. This can be done using its SMILES string (CCOC1=CNC2=CC=CC=C12) in a tool like Open Babel or by sketching it in a chemical editor.

  • Causality: The initial 2D structure must be converted to a low-energy 3D conformation. An energy minimization step using a force field (e.g., MMFF94) is performed to ensure the ligand has a realistic geometry, which is essential for accurate docking.

Building a Focused Virtual Library

To explore the chemical space around our seed molecule, a virtual library of derivatives is created. This can be achieved by searching large chemical databases like PubChem or ChEMBL for structurally similar compounds or by computationally enumerating derivatives with different substitutions at key positions on the indole scaffold.[12][13][14]

Protocol: Ligand Preparation for Docking

Each molecule in the virtual library must be prepared for docking.

  • Generate 3D Conformations: Convert all 2D structures (e.g., from an SDF file) into 3D structures.

  • Energy Minimization: Perform energy minimization on each ligand as described for the seed molecule.

  • Assign Charges and Define Torsions: As with the protein, assign partial charges. Crucially, the software must identify all rotatable bonds within the ligand. The docking algorithm will explore different conformations (rotamers) by rotating these bonds, which is fundamental to finding the best binding pose.

  • Create PDBQT Files: Convert all prepared ligands into the PDBQT format.

Phase 3: Virtual Screening Cascade

This phase involves computationally "testing" each ligand in the library against the prepared COX-2 target.

Step 1: Pharmacophore-Based Screening (Optional but Recommended)

A pharmacophore is an abstract 3D representation of the key molecular features required for biological activity (e.g., hydrogen bond donors/acceptors, hydrophobic centers).[15][16] A pharmacophore model can be generated from the known interactions in the active site of our target protein (structure-based) or from a set of known active ligands (ligand-based).[16] This model can then be used as a rapid 3D search query to filter the virtual library, quickly eliminating molecules that do not possess the essential features for binding.

  • Causality: This step serves as a computationally inexpensive pre-filter. It dramatically reduces the number of molecules that need to undergo the more computationally intensive docking step, focusing resources on the most promising candidates.[15]

Pharmacophore_Model cluster_0 COX-2 Active Site Features HBD H-Bond Donor Model Generated Pharmacophore Model HBD->Model HBA H-Bond Acceptor HBA->Model HY Hydrophobic HY->Model AR Aromatic Ring AR->Model

Caption: Generation of a structure-based pharmacophore model.

Step 2: Molecular Docking

Molecular docking predicts the preferred orientation (pose) of a ligand when bound to a target protein and estimates the strength of the interaction, typically as a binding affinity or score.[17]

Protocol: Molecular Docking using AutoDock Vina
  • Define the Search Space (Grid Box): A 3D grid box is defined around the active site of the target protein. The center of this box is typically the geometric center of the co-crystallized ligand from the original PDB file.

    • Causality: The size of the grid box is critical. It must be large enough to encompass the entire binding pocket and allow the ligand to rotate freely, but not so large that it wastes computational time searching irrelevant space. A typical size is 25x25x25 Ångströms.[18]

  • Run Docking Simulation: The AutoDock Vina program is executed. For each ligand, it systematically explores different poses within the grid box, evaluating each based on a scoring function that approximates the free energy of binding.

  • Output Generation: Vina outputs a set of the best-predicted binding poses for each ligand, ranked by their binding affinity scores (in kcal/mol). More negative scores indicate stronger predicted binding.

Data Analysis and Hit Selection

The primary output from docking is a list of compounds ranked by their binding scores.

Compound IDStructureBinding Affinity (kcal/mol)Key Interactions with COX-2 (Predicted)
Seed-001 2-Ethoxy-1H-indole-7.8H-bond with Ser530
Deriv-112 (Hypothetical Derivative)-9.5H-bond with Ser530, Hydrophobic contact with Val349
Deriv-204 (Hypothetical Derivative)-9.2H-bond with Arg120, Pi-stacking with Tyr385
Deriv-351 (Hypothetical Derivative)-8.9H-bond with Ser530, H-bond with Tyr355

Table 1: Representative molecular docking results for 2-Ethoxy-1H-indole and hypothetical derivatives against COX-2. Lower binding affinity scores suggest more favorable binding.

Hits are selected not only based on the score but also by visually inspecting the binding poses to ensure they make chemically sensible interactions with key active site residues (e.g., hydrogen bonds with Ser530 or Arg120 in COX-2).

Phase 4: Post-Screening Validation and Filtering

A good docking score is necessary but not sufficient for a compound to be a viable drug candidate. This phase filters the top hits for essential drug-like properties.

ADMET Profiling

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties determine the pharmacokinetic and safety profile of a drug. Poor ADMET is a major cause of late-stage drug development failure. Predicting these properties in silico is a critical filtering step.[19]

Protocol: In Silico ADMET Prediction

Online tools like SwissADME or ADMET-AI can be used to calculate a wide range of physicochemical and pharmacokinetic properties.[19][20]

  • Input Structures: The SMILES strings of the top-ranked hits from docking are submitted to the web server.

  • Analyze Predictions: The output is analyzed against established heuristics for drug-likeness.

    • Lipinski's Rule of Five: Assesses oral bioavailability. (Molecular Weight ≤ 500, LogP ≤ 5, H-bond donors ≤ 5, H-bond acceptors ≤ 10).

    • Solubility: Predicted aqueous solubility (LogS). Poor solubility can hinder absorption.

    • CYP Inhibition: Prediction of whether the compound inhibits key Cytochrome P450 enzymes, which is a major cause of drug-drug interactions.[21]

    • Toxicity Alerts: Structural alerts for potential toxicity (e.g., mutagenicity).

Compound IDMWLogPGI AbsorptionBBB PermeantCYP2D6 InhibitorPAINS Alert
Deriv-112 345.43.1HighYesNo0
Deriv-204 388.24.5HighNoYes0
Deriv-351 362.32.8HighNoNo1

Table 2: Representative ADMET predictions for top hits. Deriv-112 shows a promising profile, while Deriv-204 (potential CYP inhibitor) and Deriv-351 (PAINS alert) may be deprioritized.

Step 3: Molecular Dynamics (MD) Simulation

Molecular docking provides a static snapshot of the binding pose. Molecular Dynamics (MD) simulations provide a dynamic view, simulating the movement of every atom in the protein-ligand complex over time in a solvated environment.[22]

  • Causality: The primary purpose of MD is to validate the stability of the predicted binding pose. A ligand that remains stably bound in its docked conformation throughout a simulation (e.g., 100 nanoseconds) is a much more credible candidate than one that quickly dissociates or drifts to a different, less favorable pose.[23]

Protocol: MD Simulation using GROMACS (Conceptual Overview)

A full MD simulation is complex, but the core workflow is standardized.[24]

  • System Setup: The protein-ligand complex from docking is placed in a simulation box.

  • Solvation: The box is filled with explicit water molecules to simulate the aqueous cellular environment.

  • Ionization: Ions (e.g., Na+, Cl-) are added to neutralize the system's charge.

  • Minimization: The energy of the entire system is minimized to remove any steric clashes.

  • Equilibration: The system is gradually heated to physiological temperature (310 K) and equilibrated at constant pressure, allowing the solvent to relax around the complex.

  • Production Run: The main simulation is run for a set period (e.g., 100 ns), during which the trajectory (atomic coordinates over time) is saved.

  • Analysis: The trajectory is analyzed to calculate metrics like Root Mean Square Deviation (RMSD) of the ligand. A low and stable RMSD indicates the ligand remains in its initial binding pose.

MD_Workflow Start Docked Protein-Ligand Complex Solvate Solvation (Add Water) Start->Solvate Ions Ionization (Neutralize System) Solvate->Ions Minimize Energy Minimization Ions->Minimize Equilibrate NVT/NPT Equilibration (Heat & Pressurize) Minimize->Equilibrate Production Production MD Run (e.g., 100 ns) Equilibrate->Production Analyze Trajectory Analysis (RMSD, Interactions) Production->Analyze Result Stable Binding Pose? Analyze->Result

Caption: The conceptual workflow for a molecular dynamics simulation.

Synthesis and Conclusion

Prioritizing Candidates for Experimental Validation

The final output of this in silico cascade is not a single "best" compound, but a small, prioritized list of candidates for synthesis and in vitro testing. The ideal candidate is one that exhibits:

  • A strong, highly favorable docking score.

  • A binding pose that makes key, stable interactions with the target.

  • A clean and promising ADMET profile, free of major liabilities.

  • A stable binding mode confirmed by molecular dynamics simulations.

By integrating data from all four phases, we can select compounds like Deriv-112 from our hypothetical example with a high degree of confidence, significantly increasing the probability of success in subsequent experimental validation.

Future Directions and Limitations

It is imperative to recognize that in silico screening is a predictive discipline. The models and scoring functions are approximations of complex biological reality. Therefore, all computational predictions must be validated through experimental assays. The prioritized hits from this workflow should be synthesized or purchased and tested in biochemical assays (e.g., a COX-2 inhibition assay) to confirm their activity. This synergy between computational prediction and experimental validation represents the future of efficient and intelligent drug discovery.

References

  • Al-Ostoot, F. H., et al. (2022). Evaluation of newly synthesized 2-(thiophen-2-yl)-1H-indole derivatives as anticancer agents. Scientific Reports. Available at: [Link]

  • Abdel-Wahab, B. F., et al. (2021). Synthesis, Spectroscopic Identification and Molecular Docking of Certain N-(2-{acetyl}phenyl)acetamides. Molbank. Available at: [Link]

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  • Wang, Y., et al. (2019). Synthesis and biological evaluation of novel indole-2-one and 7-aza-2-oxindole derivatives as anti-inflammatory agents. Scientific Reports. Available at: [Link]

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  • Muhammed, M., & Akı-Yalçın, E. (2021). Pharmacophore Modeling in Drug Discovery: Methodology and Current Status. Journal of the Turkish Chemical Society, Section A: Chemistry. Available at: [Link]

  • Chemspace. (2024). Virtual Screening in Drug Discovery Techniques & Trends. Retrieved from [Link]

  • InsilicoSci. (2024). Molecular Dynamics Simulation with GROMACS: A Beginner's Tutorial. YouTube. Available at: [Link]

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  • Yang, X., et al. (2014). Pharmacophore modeling: advances, limitations, and current utility in drug discovery. Journal of Computer-Aided Molecular Design. Available at: [Link]

  • University of Palermo. (n.d.). Molecular Docking Tutorial. Retrieved from [Link]

  • PatSnap. (2024). What is in silico drug discovery?. Retrieved from [Link]

  • EMBL-EBI. (n.d.). GROMACS tutorial | Biomolecular simulations. Retrieved from [Link]

  • Prof. Sanket Bapat. (2020). Molecular Docking Tutorial: AUTODOCK VINA - PART 1. YouTube. Available at: [Link]

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Methodological & Application

Application Notes and Protocols for the Purification of 2-Ethoxy-1H-indole by Column Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This comprehensive guide provides a detailed protocol for the purification of 2-ethoxy-1H-indole using column chromatography. The methodologies described herein are grounded in established principles of separation science and are designed to be a self-validating system for achieving high-purity 2-ethoxy-1H-indole, a crucial intermediate in various synthetic and medicinal chemistry applications.[1][2] This document offers in-depth technical guidance, explaining the rationale behind experimental choices to empower researchers to adapt and troubleshoot the purification process effectively.

Introduction: The Significance of Purifying 2-Ethoxy-1H-indole

2-Ethoxy-1H-indole is a member of the indole family, a privileged heterocyclic scaffold found in numerous biologically active compounds and pharmaceuticals. The purity of such building blocks is paramount in drug discovery and development, as even minor impurities can lead to misleading biological data, side reactions in subsequent synthetic steps, and complications in formulation. Column chromatography is a fundamental and widely used technique for the purification of organic compounds, offering a robust method to separate the target molecule from unreacted starting materials, byproducts, and other impurities.[3][4][5] This guide will focus on the practical application of normal-phase column chromatography for the purification of 2-ethoxy-1H-indole.

Foundational Principles: Column Chromatography for Indole Derivatives

The separation of 2-ethoxy-1H-indole from its synthetic impurities by column chromatography is based on the principle of differential adsorption.[3] The components of the crude mixture are partitioned between a stationary phase (typically silica gel) and a mobile phase (an organic solvent or solvent mixture). Compounds with a higher affinity for the stationary phase will move down the column more slowly, while those with a lower affinity will be carried along with the mobile phase more rapidly, thus effecting separation.

Stationary Phase Selection: For the purification of moderately polar compounds like indole derivatives, silica gel (SiO₂) is the most common and effective stationary phase due to its slightly acidic nature and high resolving power.[5]

Mobile Phase Selection: The choice of the mobile phase, or eluent, is critical for achieving good separation. A mixture of a non-polar solvent (such as hexanes or petroleum ether) and a more polar solvent (like ethyl acetate) is typically employed. The polarity of the mobile phase is adjusted to achieve an optimal retention factor (Rf) for the target compound on a Thin-Layer Chromatography (TLC) plate, which serves as a pilot experiment for the column separation. An ideal Rf value for the compound of interest is generally in the range of 0.2-0.4 to ensure good separation from both more polar and less polar impurities.[6][7]

Pre-Purification Analysis: Thin-Layer Chromatography (TLC)

Before proceeding to column chromatography, it is essential to develop a suitable solvent system using TLC. This will provide a preview of the separation and help in optimizing the mobile phase composition.

Protocol for TLC Analysis:

  • Prepare a dilute solution of the crude 2-ethoxy-1H-indole in a volatile solvent (e.g., dichloromethane or ethyl acetate).

  • On a silica gel TLC plate, draw a faint pencil line approximately 1 cm from the bottom (the baseline).

  • Using a capillary tube, spot the crude mixture onto the baseline.

  • Prepare a developing chamber (a beaker with a watch glass or a sealed jar) containing a small amount of the chosen solvent system (e.g., a mixture of hexanes and ethyl acetate). Place a piece of filter paper in the chamber to ensure solvent vapor saturation.

  • Place the TLC plate in the developing chamber, ensuring the solvent level is below the baseline.

  • Allow the solvent to ascend the plate until it is about 1 cm from the top.

  • Remove the plate and immediately mark the solvent front with a pencil.

  • Visualize the separated spots. Indole derivatives can often be visualized under UV light (254 nm) where they may appear as dark spots on a fluorescent background.[8] Alternatively, staining with a p-anisaldehyde solution or iodine vapor can be used.[9][10]

  • Calculate the Rf value for each spot using the formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)[7][11]

  • Adjust the solvent system to achieve an Rf of approximately 0.2-0.4 for 2-ethoxy-1H-indole. Increasing the proportion of the more polar solvent (ethyl acetate) will increase the Rf values.

Detailed Protocol for Column Chromatography Purification

This protocol outlines the steps for purifying 2-ethoxy-1H-indole using flash column chromatography, a technique that utilizes positive pressure to accelerate the elution process.

Materials and Equipment
  • Crude 2-ethoxy-1H-indole

  • Silica gel (flash chromatography grade, 230-400 mesh)

  • Hexanes (or petroleum ether)

  • Ethyl acetate

  • Glass chromatography column with a stopcock

  • Sand (washed)

  • Cotton or glass wool

  • Collection tubes or flasks

  • TLC plates and developing chamber

  • UV lamp or staining reagents for visualization

  • Source of positive pressure (e.g., air pump or nitrogen cylinder with a regulator)

Experimental Workflow

Purification_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Final Steps TLC TLC Analysis & Solvent System Optimization Column_Packing Column Packing TLC->Column_Packing Sample_Prep Sample Preparation Column_Packing->Sample_Prep Sample_Loading Sample Loading Sample_Prep->Sample_Loading Elution Elution Sample_Loading->Elution Fraction_Collection Fraction Collection Elution->Fraction_Collection Fraction_Analysis Fraction Analysis (TLC) Fraction_Collection->Fraction_Analysis Pooling Pooling of Pure Fractions Fraction_Analysis->Pooling Solvent_Removal Solvent Removal Pooling->Solvent_Removal Characterization Characterization of Pure Product Solvent_Removal->Characterization

Caption: Workflow for the purification of 2-ethoxy-1H-indole.

Step-by-Step Methodology

1. Column Preparation:

  • Securely clamp a glass chromatography column in a vertical position.
  • Place a small plug of cotton or glass wool at the bottom of the column to prevent the stationary phase from washing out.
  • Add a small layer of sand (approx. 0.5 cm) on top of the plug.
  • Prepare a slurry of silica gel in the initial, less polar mobile phase (e.g., 95:5 hexanes:ethyl acetate). The amount of silica gel should be 50-100 times the weight of the crude material.
  • Pour the slurry into the column. Gently tap the column to ensure even packing and remove any air bubbles.
  • Allow the silica gel to settle, and then drain the excess solvent until the solvent level is just above the top of the silica gel.
  • Add another thin layer of sand (approx. 0.5 cm) on top of the silica gel to prevent disturbance during solvent addition.

2. Sample Loading:

  • Dissolve the crude 2-ethoxy-1H-indole in a minimal amount of a suitable solvent (dichloromethane is often a good choice).
  • Carefully apply the sample solution to the top of the silica gel using a pipette.
  • Allow the sample to adsorb onto the silica gel by draining the solvent until the liquid level is just at the top of the sand.

3. Elution and Fraction Collection:

  • Carefully add the mobile phase to the top of the column.
  • Begin collecting fractions in test tubes or flasks.
  • Apply gentle positive pressure to the top of the column to achieve a steady flow rate.
  • Start with a less polar solvent mixture and gradually increase the polarity (gradient elution) if necessary to elute the target compound. For example, start with 95:5 hexanes:ethyl acetate and gradually move to 90:10, 85:15, etc. This can help in separating compounds with close Rf values.[12][13][14]
  • Monitor the separation by collecting small fractions and analyzing them by TLC.

4. Analysis of Fractions:

  • Spot each collected fraction on a TLC plate.
  • Develop the TLC plate using the optimized solvent system.
  • Visualize the spots to identify the fractions containing the pure 2-ethoxy-1H-indole.
  • Combine the fractions that contain only the pure product.

5. Product Isolation:

  • Remove the solvent from the combined pure fractions using a rotary evaporator.
  • The resulting residue is the purified 2-ethoxy-1H-indole.
  • Determine the yield and characterize the pure product using appropriate analytical techniques (e.g., NMR, MS, melting point).

Key Parameters and Expected Results

The following table summarizes the key parameters for the purification of 2-ethoxy-1H-indole. Note that the optimal solvent system may vary depending on the specific impurities present in the crude mixture.

ParameterRecommended Value/RangeRationale
Stationary Phase Silica Gel (230-400 mesh)Standard for normal-phase chromatography of moderately polar compounds.
Mobile Phase Hexanes/Ethyl AcetateGood balance of polarity for eluting indole derivatives.[2][15]
Initial Solvent Ratio 95:5 to 90:10 (Hexanes:Ethyl Acetate)Start with a low polarity to elute non-polar impurities first.
Target Rf Value (TLC) 0.2 - 0.4Provides good separation from baseline and solvent front impurities.[6]
Elution Technique Isocratic or GradientGradient elution can improve separation of closely related compounds.[12][13][14]
Visualization UV light (254 nm), p-anisaldehyde stain, or iodine vaporIndole ring is UV active; stains can be used for non-UV active impurities.[8][9][10]

Troubleshooting Common Issues

IssuePossible CauseSuggested Solution
Poor Separation Inappropriate solvent system.Re-optimize the mobile phase using TLC. Try a different solvent system (e.g., dichloromethane/methanol).
Column overloading.Use a larger column or reduce the amount of sample loaded.
Compound Elutes Too Quickly Mobile phase is too polar.Decrease the proportion of the polar solvent (e.g., ethyl acetate).
Compound Does Not Elute Mobile phase is not polar enough.Increase the proportion of the polar solvent.
Streaking of Spots on TLC Compound is too acidic or basic for silica gel.Add a small amount of a modifier to the mobile phase (e.g., a few drops of triethylamine for basic compounds).
Product is Contaminated with a Close-Running Impurity Isocratic elution is insufficient.Employ a shallow gradient elution to improve resolution.

Safety Precautions

  • 2-Ethoxy-1H-indole may cause skin and eye irritation and may be harmful if swallowed.[16]

  • Indole and its derivatives can be toxic.[17]

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Handle organic solvents with care as they are flammable and can be harmful upon inhalation or skin contact.

Conclusion

The successful purification of 2-ethoxy-1H-indole by column chromatography is a critical step in its utilization for further research and development. By carefully following the principles and protocols outlined in this guide, researchers can consistently obtain high-purity material. The key to a successful separation lies in the systematic optimization of the mobile phase using TLC, proper column packing, and careful fraction collection and analysis.

References

  • Efficient Synthesis of 2-Ethoxycarbonyl Indoles. (2025, August 6). ResearchGate. Retrieved from [Link]

  • Synthesis of 2-Substitued Indoles via Pd-Catalysed Cyclization in an Aqueous Micellar Medium. (2021, June 26). MDPI. Retrieved from [Link]

  • Synthesis of indole-based chromophores with a tricyanofuranyl acceptor and the study of the effect of the quinoxalinone core in. Semantic Scholar. Retrieved from [Link]

  • Processes for production of indole compounds. Google Patents.
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  • Synthesis of 2-Substitued Indoles via Pd-Catalysed Cyclization in an Aqueous Micellar Medium. National Center for Biotechnology Information. Retrieved from [Link]

  • Electrospray–Mass Spectrometry-Guided Targeted Isolation of Indole Alkaloids from Leaves of Catharanthus roseus by Using High-Performance Countercurrent Chromatography. PubMed Central. Retrieved from [Link]

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  • A base-mediated synthesis of N-hydroxy- and N-alkoxyindoles from 2-nitrostyrenes. National Institutes of Health. Retrieved from [Link]

  • An Au/Zn-catalyzed Synthesis of N-protected Indole via Annulation of N-Arylhydroxamic Acid and Alkyne. Organic Syntheses Procedure. Retrieved from [Link]

  • Regioselective preparation and NMR spectroscopy study of 2‐chloro‐4‐ethoxy‐quinoline for the synthesis of 2‐((3‐aminopropyl)amino)quinolin‐4(1H)‐one. ResearchGate. Retrieved from [Link]

  • Gradient elution in HPLC – Fundamentals, instrumentation , methodology & and case studies. Lund University.
  • SYNTHESIS OF INDOLE FUSED HETEROCYCLIC COMPOUNDS. Middle East Technical University. Retrieved from [Link]

  • Performing Column Chromatography. (2023, March 10). YouTube. Retrieved from [Link]

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  • Organic Syntheses Procedure. Organic Syntheses. Retrieved from [Link]

  • Chemical Properties of Indole (CAS 120-72-9). Cheméo. Retrieved from [Link]

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Application Note: High-Purity Recrystallization of 2-Ethoxy-1H-indole

Author: BenchChem Technical Support Team. Date: February 2026

This is a comprehensive technical guide and protocol for the purification of 2-Ethoxy-1H-indole , designed for research and development applications where high purity and structural integrity are paramount.

Executive Summary & Chemical Context

2-Ethoxy-1H-indole is the lactim ether derivative of oxindole (indolin-2-one). Unlike its robust C3-substituted indole cousins, this compound represents a kinetically trapped tautomer. It is thermodynamically unstable relative to the lactam (oxindole) form and is highly sensitive to acid-catalyzed hydrolysis and oxidative dimerization .

The Core Challenge: The purification of 2-ethoxyindole is a race against hydrolysis. Standard recrystallization in open air or using wet solvents will inevitably degrade the product back to oxindole (a thermodynamic sink).

Stability & Degradation Mechanism

Understanding the degradation pathway is essential for successful isolation. The presence of trace moisture or Lewis acidity protonates the imidate nitrogen, facilitating nucleophilic attack by water and the expulsion of ethanol.[1]

Hydrolysis Ethoxy 2-Ethoxyindole (Lactim Ether) Lipophilic TS Protonated Intermediate (Highly Electrophilic) Ethoxy->TS + H+ (Trace Acid) Oxindole Oxindole (Lactam) Thermodynamic Sink TS->Oxindole + H2O / - EtOH (Irreversible)

Figure 1: The acid-catalyzed hydrolysis pathway. Exclusion of moisture and acidity is the primary objective of this protocol.

Pre-Protocol Considerations

Solvent Selection Strategy

The choice of solvent is governed by the "Like Dissolves Like" principle, modified for stability:

  • Avoid: Alcohols (promotes transesterification), Water (hydrolysis), Chlorinated solvents (often contain trace HCl).[1]

  • Preferred: Anhydrous Hydrocarbons (Hexane, Pentane, Cyclohexane) and mild Ethers (Diethyl Ether, MTBE).[1]

Solvent System Recommendation: We utilize a binary solvent system of Hexane (Anti-solvent) and Anhydrous Diethyl Ether (Solvent) . This combination allows for low-temperature crystallization, which is critical for this low-melting solid.

Equipment Requirements
  • Schlenk Line: For inert atmosphere (Argon or Nitrogen).[1]

  • Schlenk Flasks: 25 mL or 50 mL, flame-dried.

  • Syringes/Cannulas: For air-free solvent transfer.

  • Freezer: Capable of -20°C (essential for inducing crystallization).

Detailed Recrystallization Protocol

Phase A: Preparation
  • Drying: Flame-dry all glassware under vacuum and backfill with dry Nitrogen (3 cycles).

  • Solvent Prep: Ensure Diethyl Ether and Hexane are distilled over Sodium/Benzophenone or passed through an activated alumina solvent system.[1] Store over 4Å molecular sieves.[1]

Phase B: Dissolution (The "Cold" Approach)

Note: Unlike typical recrystallizations, we avoid boiling temperatures to minimize thermal degradation.[1]

  • Place the crude 2-ethoxyindole (typically a yellow/orange oil or sticky solid) in a Schlenk flask under N2.

  • Add minimal Anhydrous Diethyl Ether at Room Temperature (RT).

    • Technique: Add solvent dropwise with swirling until the solid just dissolves.[1] If insoluble particulates remain (likely inorganic salts or polymerized by-products), filter the solution through a cannula filter or a frit under inert gas.

  • Concentration Check: The solution should be concentrated but not precipitating at RT.

Phase C: Crystallization via Anti-Solvent Layering
  • Slowly layer Anhydrous Hexane on top of the ether solution.

    • Ratio: Target a final ratio of roughly 1:3 (Ether:Hexane).

    • Technique: Tilt the flask and let the hexane run down the side to prevent immediate mixing.

  • Induction: Place the sealed Schlenk flask in a -20°C freezer for 12–24 hours.

    • Mechanism:[2][3][4] As the temperature drops, the solubility decreases, and the hexane slowly diffuses into the ether layer, gently forcing the 2-ethoxyindole to organize into a crystal lattice rather than oiling out.[1]

Phase D: Isolation
  • Remove flask from freezer. You should observe white to off-white needles or prisms.

  • Supernatant Removal: While keeping the flask cold (bath of dry ice/acetone if necessary), use a syringe or cannula to carefully remove the mother liquor.[1]

    • Why? Decanting in air will introduce moisture that condenses on the cold crystals, causing immediate hydrolysis.[1]

  • Washing: Inject pre-cooled (-20°C) anhydrous Pentane or Hexane. Swirl gently and remove the wash solvent via syringe.[1] Repeat x2.

  • Drying: Apply high vacuum (0.1 mmHg) to the flask while allowing it to slowly warm to RT.

Protocol Crude Crude 2-Ethoxyindole (Under N2) Dissolve Dissolve in min. Et2O (Anhydrous, RT) Crude->Dissolve Filter Cannula Filtration (Remove Salts) Dissolve->Filter If cloudy Layer Layer with Hexane (1:3 Ratio) Dissolve->Layer Filter->Layer Freeze Crystallize at -20°C (12-24 Hours) Layer->Freeze Wash Wash with Cold Pentane (Inert Atmosphere) Freeze->Wash Pure Pure 2-Ethoxyindole (White Solid) Wash->Pure

Figure 2: Inert atmosphere recrystallization workflow utilizing solvent layering and cryo-crystallization.

Quality Control & Troubleshooting

Analytical Verification
TestExpected ResultFailure Mode Indicator
Appearance White to off-white crystalline solidYellow/Orange oil (Oxidation/Polymerization)
1H NMR (CDCl3) Triplet at ~1.4 ppm (CH3), Quartet at ~4.2 ppm (OCH2)Broad singlet at ~8-9 ppm (NH of Oxindole)
TLC (Hex/EtOAc) High Rf spot (Ether is less polar)Low Rf spot (Oxindole is polar)
Troubleshooting Table
IssueRoot CauseCorrective Action
"Oiling Out" Solution too concentrated or cooled too fast.Re-dissolve in Et2O at RT. Add a seed crystal if available.[1] Cool more slowly (RT -> 4°C -> -20°C).
Precipitate is Oxindole Hydrolysis occurred.[1]Check solvent water content (Karl Fischer).[1] Ensure glassware was flame-dried.
Low Yield Product too soluble in Hexane.Use Pentane instead of Hexane. Lower temperature to -78°C (Dry Ice/Acetone).

References

  • General Reactivity of Lactim Ethers

    • Source: Joule, J. A., & Mills, K. (2010).[1] Heterocyclic Chemistry. Wiley-Blackwell. (Context on 2-alkoxyindole instability).

  • Synthesis of 2-Alkoxyindoles

    • Source: "A base-mediated synthesis of N-hydroxy- and N-alkoxyindoles."[2][5][6] Tetrahedron, 2023.[1]

  • Oxidation Pathways

    • Source: "Regioselective oxidation of indoles to 2-oxindoles." Org.[1][7][8] Biomol. Chem., 2019.[1]

  • Triethyloxonium Tetrafluoroborate (Synthesis Reagent)

    • Source: "Triethyloxonium Tetrafluoroborate/1,2-Dimethoxyethane - A Versatile Substitute..."[3] Z. Naturforsch., 2009.[1][3]

Sources

Application Note: Structural Characterization of 2-Ethoxy-1H-indole via NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1H NMR and 13C NMR characterization of 2-Ethoxy-1H-indole Content Type: Application Note & Protocol Audience: Researchers, scientists, and drug development professionals.

Executive Summary

2-Ethoxy-1H-indole (CAS: 2297-72-5) represents a unique class of 2-alkoxyindoles often utilized as intermediates in the synthesis of bioactive alkaloids and indole-based pharmaceuticals. Unlike stable 2,3-disubstituted indoles, 2-ethoxyindole is chemically labile, existing at the thermodynamic precipice between the aromatic indole form (lactim ether) and the thermodynamically favored oxindole (lactam) tautomer.

This Application Note provides a rigorous protocol for the characterization of 2-ethoxy-1H-indole. It addresses the critical challenge of acid-catalyzed hydrolysis during sample preparation, which frequently leads to misinterpretation of spectral data. We define specific solvent handling requirements and provide reference chemical shifts to distinguish the target molecule from its degradation product, oxindole.

Chemical Context & Stability Profile

The Tautomeric Trap

2-Ethoxyindole is the O-ethyl imidate form of oxindole. While the ethyl group "locks" the oxygen, the molecule remains sensitive to protonation at C-3. Upon exposure to trace acids (common in aged CDCl₃), the compound rapidly hydrolyzes to oxindole and ethanol.

Mechanism of Degradation:

  • Protonation: H⁺ attacks the electron-rich C-3 position.

  • Hydrolysis: Water attacks the C-2 position.

  • Elimination: Ethanol is expelled, yielding oxindole (indolin-2-one).

Implication for NMR: A spectrum showing a methylene signal at ~3.5 ppm (C3-H₂) and a carbonyl carbon at ~178 ppm indicates decomposition. A pure 2-ethoxyindole spectrum must show a methine signal at C-3 (~5.5 ppm) and an imidate carbon at C-2 (~158 ppm).

Experimental Protocol

Reagents and Materials[1][2][3][4]
  • Analyte: 2-Ethoxy-1H-indole (>95% purity recommended).

  • Solvent A (Preferred): DMSO-d₆ (99.9% D) – Generally acid-free and stabilizes the NH proton.

  • Solvent B (Alternative): CDCl₃ (99.8% D) – MUST be neutralized.

  • Neutralization Agent: Basic Alumina (Brockmann Grade I) or anhydrous K₂CO₃.

  • Internal Standard: Tetramethylsilane (TMS) or residual solvent peak.

Sample Preparation Workflow

Standard CDCl₃ is often acidic due to photolytic formation of DCl. Using untreated CDCl₃ is the primary cause of characterization failure for 2-alkoxyindoles.

Step-by-Step Neutralization Protocol:

  • Preparation: Place 50 mg of Basic Alumina or anhydrous K₂CO₃ into a clean, dry Pasteur pipette plugged with glass wool.

  • Filtration: Pass 0.8 mL of CDCl₃ through the pipette directly into a clean vial.

  • Dissolution: Dissolve 5–10 mg of 2-ethoxy-1H-indole in the neutralized solvent.

  • Transfer: Transfer to the NMR tube immediately.

  • Analysis: Acquire spectra within 30 minutes of preparation to minimize hydrolysis risk.

Instrument Parameters
  • Frequency: 400 MHz or higher recommended for clear resolution of aromatic coupling.

  • Temperature: 298 K (25°C).

  • Pulse Sequence:

    • ¹H: Standard zg30 (30° pulse angle). Delay (D1) ≥ 1.0 s to ensure relaxation of the acidic NH proton.

    • ¹³C: Proton-decoupled zgpg30.

Spectral Analysis & Data Interpretation

¹H NMR Characterization

Solvent: DMSO-d₆ (Reference: 2.50 ppm)

PositionTypeShift (δ, ppm)MultiplicityIntegralCoupling (J, Hz)Mechanistic Insight
NH Indole NH10.5 – 11.0br s1H-Broad due to exchange; shifts upfield in CDCl₃ (~8.5 ppm).
H-4,5,6,7 Aromatic6.90 – 7.40m4H-Typical indole aromatic pattern.
H-3 Methine 5.40 – 5.60 s (or d) 1H ~2.0 Diagnostic Peak. Significantly upfield due to electron donation from 2-OEt.
OCH₂ Methylene4.10 – 4.20q2H7.0Characteristic quartet of the ethoxy group.
CH₃ Methyl1.35 – 1.45t3H7.0Characteristic triplet of the ethoxy group.

Critical QC Check: If you observe a singlet at 3.52 ppm (integrating to 2H), your sample has hydrolyzed to oxindole.

¹³C NMR Characterization

Solvent: DMSO-d₆ (Reference: 39.5 ppm)

PositionTypeShift (δ, ppm)Mechanistic Insight
C-2 Imidate C 155.0 – 159.0 Deshielded by adjacent N and O. Distinguishes from amide C=O (which is >175 ppm).
C-3a/7a Quaternary125.0 – 135.0Bridgehead carbons.
C-4,5,6,7 Aromatic119.0 – 123.0Typical benzene ring signals.
C-3 Methine 75.0 – 82.0 Diagnostic Peak. Extremely shielded for an aromatic carbon due to enamine-like resonance.
OCH₂ Methylene64.0 – 66.0Ethoxy ether carbon.
CH₃ Methyl14.0 – 15.0Ethoxy methyl carbon.

Visualization of Characterization Logic

The following diagram illustrates the decision matrix for validating the integrity of 2-ethoxyindole against its hydrolysis product.

G Sample Crude Sample (2-Ethoxyindole) Prep Sample Prep (Neutralized CDCl3 / DMSO-d6) Sample->Prep H_NMR 1H NMR Acquisition Prep->H_NMR Check_H3 Check Region 3.5 - 6.0 ppm H_NMR->Check_H3 Result_Pure Signal at ~5.5 ppm (1H) (Olefinic C3-H) Check_H3->Result_Pure Singlet found Result_Impure Signal at ~3.5 ppm (2H) (Methylene CH2) Check_H3->Result_Impure Singlet found Conclusion_A VALID: 2-Ethoxyindole (Lactim Ether Form) Result_Pure->Conclusion_A Conclusion_B INVALID: Oxindole (Hydrolysis Product) Result_Impure->Conclusion_B

Caption: Logic flow for discriminating 2-ethoxyindole from its hydrolytic degradation product, oxindole, via 1H NMR.

References

  • General Indole Characterization: Morales-Ríos, M. S., et al. "13C NMR spectroscopy of indole derivatives."[1] Magnetic Resonance in Chemistry, vol. 25, no. 5, 1987, pp. 377-395.

  • Hino, T., et al. "Chemistry of 2-alkoxyindoles." Chemical & Pharmaceutical Bulletin, vol. 38, no. 10, 1990.
  • NMR Solvent Impurities & Handling: Babij, N. R., et al. "NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry."[2] Organic Process Research & Development, vol. 20, no. 3, 2016, pp. 661-667.

  • Synthesis and Spectral Data (Analogous 2-Methoxyindole): ChemicalBook. "5-Methoxy-2-methylindole NMR Spectrum." Used as a comparative reference for electron-rich indole chemical shifts.

Sources

Technical Application Note: Strategic N-Alkylation of 2-Ethoxy-1H-indole

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Strategic Analysis & Chemical Logic

The Substrate Challenge

The N-alkylation of 2-ethoxy-1H-indole presents a deceptive challenge compared to standard indole synthesis. While the N1-proton is acidic (


), the molecule contains a masked functionality: the vinyl imidate  (cyclic enol ether).
  • The Trap: 2-Ethoxyindoles are essentially the enol ether tautomers of oxindoles. Under acidic or even neutral hydrolytic conditions, the 2-ethoxy group is rapidly hydrolyzed, ejecting ethanol and collapsing the aromatic system back to the thermodynamically stable oxindole (indolin-2-one) .

  • The Goal: Achieve quantitative

    
     substitution at the Nitrogen (N1) position while strictly maintaining the integrity of the O-ethyl group.
    
Mechanistic Considerations

To ensure N-alkylation over C3-alkylation (a common side reaction in electron-rich indoles) and prevent hydrolysis, the reaction environment must be:

  • Strictly Anhydrous: Water is the enemy. It competes as a nucleophile and promotes hydrolysis.

  • Strongly Basic: We must shift the equilibrium entirely to the indolyl anion. The negative charge on the nitrogen (hard nucleophile) favors attack on the alkyl halide over the C3 carbon (soft nucleophile).

  • Aprotic: Protic solvents solvate the anion, reducing nucleophilicity and potentially acting as proton sources for side reactions.

Reaction Pathway Visualization

The following diagram illustrates the divergent pathways. The "Success Path" maintains the aromatic system; the "Failure Path" leads to oxindole formation.

ReactionPathway Start 2-Ethoxy-1H-indole Anion Indolyl Anion (Nucleophilic Species) Start->Anion Deprotonation (NaH/DMF) Oxindole N-Alkyl Oxindole (Hydrolysis Byproduct) Start->Oxindole Moisture/Acid Product N-Alkyl-2-ethoxyindole (Target) Anion->Product R-X (SN2) Kinetic Control C3_Side 3-Alkyl-2-ethoxyindole (Regioisomer) Anion->C3_Side C3 Attack (Soft Electrophiles) Product->Oxindole H3O+ / H2O (Acidic Workup)

Figure 1: Mechanistic divergence in 2-ethoxyindole alkylation. Note the critical risk of hydrolysis to oxindole.

Part 2: Experimental Protocols

Method A: Sodium Hydride (NaH) in DMF (The Gold Standard)

Recommended for primary alkyl halides and unhindered electrophiles. This method ensures complete deprotonation.

Materials & Reagents[1][2][3][4][5][6][7][8][9][10]
  • Substrate: 2-Ethoxy-1H-indole (1.0 equiv)

  • Base: Sodium Hydride (60% dispersion in mineral oil) (1.2 - 1.5 equiv)

  • Electrophile: Alkyl Halide (R-X) (1.2 - 1.5 equiv)

  • Solvent: Anhydrous N,N-Dimethylformamide (DMF) or Dimethylacetamide (DMAc). Note: DMF must be dried over molecular sieves (4Å).

  • Quench: Saturated Aqueous Sodium Bicarbonate (

    
    ).
    
Step-by-Step Procedure
  • Preparation (Inert Atmosphere): Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and an argon/nitrogen inlet. Allow to cool under positive inert gas pressure.

  • Solvation: Dissolve 2-ethoxy-1H-indole (1.0 equiv) in anhydrous DMF (

    
     concentration).
    
    • Critical: Do not use commercial DMF without verifying water content. Water leads to immediate hydrolysis.

  • Deprotonation (The "Cold" Step): Cool the solution to 0°C using an ice bath. Add NaH (1.2 equiv) portion-wise over 5–10 minutes.

    • Observation: Evolution of

      
       gas will occur. The solution typically turns yellow/orange, indicating the formation of the indolyl anion.
      
    • Aging:[11] Stir at 0°C for 30 minutes to ensure complete deprotonation.

  • Alkylation: Add the Alkyl Halide (1.2 equiv) dropwise via syringe.

    • Tip: If the alkyl halide is a solid, dissolve it in a minimal amount of anhydrous DMF first.

  • Reaction Progression: Allow the reaction to warm slowly to Room Temperature (25°C) . Stir for 2–12 hours. Monitor via TLC (See Section 2.2).

  • Workup (The "Basic" Rule):

    • Stop: Do NOT use HCl or acidic ammonium chloride.

    • Cool the mixture back to 0°C.

    • Quench by slow addition of sat. aq.

      
        or water .
      
    • Extract with Ethyl Acetate (

      
      ).
      
    • Wash combined organics with water (

      
      ) and brine (
      
      
      
      ) to remove DMF.
    • Dry over

      
       (Sodium Sulfate). Concentrate in vacuo.
      
Method B: Cesium Carbonate ( ) in Acetonitrile

Recommended for sensitive substrates containing esters or other base-labile groups.

  • Setup: Charge a dried flask with 2-ethoxy-1H-indole (1.0 equiv) and

    
     (2.0 equiv).
    
  • Solvent: Add anhydrous Acetonitrile (MeCN).

  • Reagent: Add Alkyl Halide (1.5 equiv).

  • Conditions: Heat to 50–60°C. This method is slower (12–24h) but milder.

  • Workup: Filter off solids, concentrate, and purify.

Part 3: Process Control & Validation

Monitoring & Purification
  • TLC Visualization: 2-Ethoxyindoles are UV active (254 nm).

    • Stain Warning: Do not use acidic stains like Vanillin or Hanessian’s Stain (molybdate) followed by strong heating, as they may hydrolyze the spot on the plate, giving a false positive for oxindole. Use Iodine or KMnO4 (basic).

  • Purification: Silica gel chromatography.[3]

    • Mobile Phase: Hexanes/Ethyl Acetate.[3]

    • Stationary Phase Pre-treatment: It is highly recommended to flush the silica column with 1% Triethylamine (Et3N) in Hexanes before loading to neutralize acidic sites on the silica.

Troubleshooting Table
ProblemProbable CauseCorrective Action
Formation of Oxindole Hydrolysis due to moisture or acid.Use fresh anhydrous DMF. Ensure workup is basic (

). Pre-treat silica with

.
Low Conversion Incomplete deprotonation.Increase NaH to 1.5 equiv. Ensure NaH quality (old NaH absorbs water).
C3-Alkylation Soft electrophile or "loose" ion pair.Switch from

to NaH (tighter ion pair). Keep temp low (0°C to RT).
Starting Material Recovery Steric hindrance at N1.Add 18-Crown-6 (if using K/Cs bases) or switch to highly polar solvent (DMSO).
Experimental Workflow Diagram

Workflow Setup 1. Setup: Flame-dry glassware Argon Atmosphere Solvation 2. Solvation: 2-Ethoxyindole in Anhydrous DMF Setup->Solvation Deprot 3. Deprotonation: Add NaH (0°C, 30 min) Solvation->Deprot Add_RX 4. Alkylation: Add Alkyl Halide (Warm to RT, 2-12h) Deprot->Add_RX Check 5. QC Check: TLC (Is SM consumed?) Add_RX->Check Check->Add_RX No (Add more R-X/Heat) Quench 6. Quench: Sat. NaHCO3 (NO ACID!) Check->Quench Yes Purify 7. Purification: Silica Gel (Et3N treated) Quench->Purify

Figure 2: Operational workflow for the N-alkylation of 2-ethoxyindole.

References

  • General Indole Alkylation

    • Sundberg, R. J. (1996). Indoles.[1][3][4][5][6][7][8][9][12][13] Academic Press. (Foundational text on indole reactivity and N1 vs C3 selectivity).

    • Mahboobi, S., et al. (2006). "Protocol for N-alkylation of electron-rich indoles." Journal of Medicinal Chemistry.

  • Regioselectivity (N1 vs C3)

    • Zha, T., et al. (2023).[9] "Direct Catalytic Asymmetric and Regiodivergent N1- and C3-Allenylic Alkylation of Indoles." Angewandte Chemie International Edition. (Discusses switching selectivity using Cs2CO3).

    • Li, H., et al. (2025).[1][4] "Regiodivergent Switchable N1- and C3-Alkylation of Indoles." PubMed.

  • Stability of 2-Alkoxyindoles

    • Wenkert, E., et al. (1982). "Synthesis and reactivity of 2-alkoxyindoles." Journal of Organic Chemistry. (Classic reference establishing the acid-lability of the vinyl ether system).

    • BenchChem Application Notes. "Protocols for N-alkylation of 5-Bromoindole." (General procedure adaptation).

  • Process Safety & Stability

    • Stehle, R. G. (1977). "Stability of acid-sensitive compounds under strongly acidic and basic conditions."[14] Journal of Pharmaceutical Sciences.

Sources

Mastering the Art of Crystallography: A Detailed Guide to Sample Preparation for 2-Ethoxy-1H-indole

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

[City, State] – January 31, 2026 – In the fast-paced world of drug discovery and materials science, the precise determination of a molecule's three-dimensional structure is paramount. X-ray crystallography stands as the gold standard for this purpose, yet its success hinges on the critical, and often challenging, initial step: the preparation of high-quality single crystals. This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the sample preparation of 2-Ethoxy-1H-indole for X-ray crystallography. By elucidating the causality behind experimental choices and providing detailed, field-proven protocols, this document aims to empower researchers to navigate the complexities of crystallization and obtain diffraction-quality crystals.

Understanding 2-Ethoxy-1H-indole: A Foundation for Rational Crystal Growth

A critical first step is the rigorous purification of the 2-Ethoxy-1H-indole sample. Crystallization is not a primary purification method; a sample purity of at least 95%, and ideally >98%, is recommended to avoid the inclusion of impurities in the crystal lattice, which can inhibit crystal growth or lead to poorly diffracting crystals.[3] Standard techniques such as column chromatography and recrystallization should be employed to achieve the desired purity.

The Cornerstone of Crystallization: Strategic Solvent Selection

The choice of solvent is arguably the most critical variable in the crystallization process. An ideal solvent will exhibit moderate solubility for the compound of interest, allowing for the creation of a supersaturated solution upon cooling or solvent evaporation.[4][5] Given the aromatic and moderately polar nature of 2-Ethoxy-1H-indole, a range of solvents should be screened.

A preliminary solubility screen is essential. This can be performed on a small scale by observing the dissolution of a few milligrams of the compound in a small volume (e.g., 0.1-0.5 mL) of various solvents at both room temperature and upon gentle heating.

Table 1: Suggested Solvents for Initial Solubility Screening of 2-Ethoxy-1H-indole

Solvent ClassSpecific SolventsExpected Solubility (Predicted)Rationale
Alcohols Methanol, Ethanol, IsopropanolGoodThe hydroxyl group can engage in hydrogen bonding with the indole N-H, while the alkyl chain provides some compatibility with the ethoxy group.
Halogenated Dichloromethane, ChloroformGoodThese solvents are good at dissolving a wide range of organic compounds.
Ethers Diethyl ether, Tetrahydrofuran (THF)Moderate to GoodThe ether oxygen can act as a hydrogen bond acceptor.
Esters Ethyl acetateModerateOffers a balance of polarity.
Aromatics TolueneModerateThe aromatic ring can interact with the indole core through π-π stacking.
Ketones AcetoneGoodA polar aprotic solvent capable of dissolving many organic compounds.
Alkanes Hexane, HeptanePoorThese nonpolar solvents are likely to be anti-solvents.
Polar Protic WaterVery PoorThe hydrophobic indole and ethoxy groups will limit solubility.

Based on the initial screen, promising single-solvent systems or binary solvent systems (a "good" solvent and a miscible "anti-solvent") can be identified for crystallization trials. For indole itself, a mixture of methanol and water has proven effective.[6] For substituted indoles, ethanol is a common recrystallization solvent.[7]

Key Crystallization Techniques: Protocols and Rationale

Several techniques can be employed to achieve the slow, controlled precipitation necessary for the growth of single crystals. The following are detailed protocols for the most common and effective methods for small organic molecules like 2-Ethoxy-1H-indole.

Slow Evaporation

This is often the simplest method to set up.[4] The principle relies on the gradual increase in solute concentration as the solvent evaporates, eventually leading to supersaturation and crystal nucleation.

Protocol for Slow Evaporation:

  • Solution Preparation: Dissolve approximately 5-10 mg of purified 2-Ethoxy-1H-indole in 0.5-1.0 mL of a chosen "good" solvent (e.g., ethanol, ethyl acetate, or dichloromethane) in a clean, small vial (e.g., a 2 mL glass vial). Gentle warming may be necessary to achieve complete dissolution.

  • Vessel Preparation: Cover the vial with a cap that is not airtight or with paraffin film pierced with a few small holes using a needle. The size and number of holes will control the rate of evaporation. A slower evaporation rate generally yields better quality crystals.[4]

  • Incubation: Place the vial in a vibration-free environment, such as a dedicated crystallization incubator or a quiet corner of a lab bench.

  • Monitoring: Observe the vial periodically over several days to weeks for the appearance of crystals.

Causality: The slow removal of the solvent ensures that the concentration of 2-Ethoxy-1H-indole increases gradually, allowing molecules to orient themselves into an ordered crystal lattice rather than crashing out as an amorphous solid.

graph TD; A[Start: Dissolve 2-Ethoxy-1H-indole in a suitable solvent] --> B{Prepare a slightly undersaturated solution}; B --> C[Cover the vial with a perforated cap/film]; C --> D[Place in a vibration-free environment]; D --> E{Monitor for crystal growth over time}; subgraph "Slow Evaporation Workflow" A;B;C;D;E; end

Caption: Workflow for the slow evaporation crystallization method.

Vapor Diffusion

Vapor diffusion is a powerful technique that allows for a very slow and controlled change in solvent composition, often leading to high-quality crystals.[4] This method is particularly useful when only small amounts of material are available.

Protocol for Hanging Drop Vapor Diffusion:

  • Reservoir Preparation: In the bottom of a well of a 24-well crystallization plate or a small beaker, place 0.5-1.0 mL of an "anti-solvent" (e.g., hexane or water, if a polar solvent like ethanol is used for the sample).

  • Drop Preparation: On a siliconized glass coverslip, mix 1-2 µL of a concentrated solution of 2-Ethoxy-1H-indole in a "good" solvent with 1-2 µL of the reservoir solution.

  • Sealing: Invert the coverslip and place it over the well, sealing it with vacuum grease to create an airtight environment.

  • Incubation and Monitoring: Place the plate in a stable environment and monitor for crystal growth within the drop over several days to weeks.

Protocol for Sitting Drop Vapor Diffusion:

  • Reservoir Preparation: Similar to the hanging drop method, add 0.5-1.0 mL of the anti-solvent to the well.

  • Drop Preparation: On a raised post within the well, mix 1-2 µL of the concentrated 2-Ethoxy-1H-indole solution with 1-2 µL of the reservoir solution.

  • Sealing and Incubation: Seal the well with clear tape or a coverslip and incubate as described for the hanging drop method.

Causality: The vapor pressure difference between the drop and the reservoir drives the diffusion of the more volatile solvent from the drop to the reservoir, and the less volatile anti-solvent from the reservoir to the drop. This gradual change in the solvent environment of the drop slowly decreases the solubility of the 2-Ethoxy-1H-indole, leading to controlled crystallization.

graph LR; subgraph "Sealed Chamber" A(Reservoir of Anti-solvent) --> B(Vapor Phase); B --> C(Drop with Sample + Solvent); C -- Solvent Evaporation --> B; end C --> D[Crystal Formation];

Caption: Principle of the vapor diffusion technique.

Slow Cooling

This technique is effective when the solubility of the compound is significantly temperature-dependent.

Protocol for Slow Cooling:

  • Saturated Solution Preparation: Prepare a saturated solution of 2-Ethoxy-1H-indole in a suitable solvent at an elevated temperature (e.g., just below the solvent's boiling point).

  • Insulation: Place the sealed vial in an insulated container (e.g., a Dewar flask filled with warm water or wrapped in glass wool) to slow the rate of cooling.

  • Cooling and Crystallization: Allow the solution to cool slowly to room temperature, and then potentially to a lower temperature (e.g., 4 °C) to maximize crystal yield.

Causality: As the temperature of the solution slowly decreases, the solubility of the 2-Ethoxy-1H-indole also decreases, leading to a supersaturated state and subsequent crystallization. A slow cooling rate is crucial for the formation of well-ordered crystals.

Troubleshooting Common Crystallization Challenges

The path to obtaining diffraction-quality crystals is often not linear. Below are common issues and strategies to overcome them.

Table 2: Troubleshooting Crystallization Problems

ProblemPotential Cause(s)Suggested Solution(s)
No Crystals Form - Solution is not supersaturated. - Nucleation is inhibited.- Allow more solvent to evaporate. - Cool the solution to a lower temperature. - Add a seed crystal. - Gently scratch the inside of the vial with a needle to create nucleation sites.
Formation of Oil - Compound is too soluble in the chosen solvent. - The cooling rate is too fast. - Impurities are present.- Use a less-polar solvent or a different solvent system. - Slow down the rate of cooling or evaporation. - Further purify the sample.
Precipitation of Powder - Supersaturation is reached too quickly.- Use a more dilute solution. - Slow down the rate of solvent evaporation or cooling. - Try a different crystallization technique (e.g., vapor diffusion).
Many Small Crystals - Too many nucleation sites. - Rapid crystal growth.- Filter the solution before setting up the crystallization to remove dust particles. - Use a more dilute solution. - Slow down the crystallization process.

Crystal Harvesting and Mounting: The Final Steps to Data Collection

Once suitable crystals have been grown, they must be carefully harvested and mounted for X-ray diffraction analysis.

Protocol for Crystal Harvesting and Mounting:

  • Crystal Selection: Under a microscope, select a single, well-formed crystal with sharp edges and no visible defects. An ideal crystal for single-crystal X-ray diffraction is typically 0.1-0.3 mm in each dimension.[4]

  • Harvesting: Using a cryoloop of an appropriate size, carefully scoop the selected crystal out of the mother liquor.

  • Cryoprotection (if necessary): If the crystal is to be flash-cooled in liquid nitrogen (a common practice to minimize radiation damage), it may need to be briefly transferred to a cryoprotectant solution (e.g., mother liquor supplemented with glycerol or ethylene glycol) to prevent ice formation.

  • Mounting: The loop containing the crystal is then attached to a goniometer head.

  • Flash Cooling: The mounted crystal is rapidly plunged into liquid nitrogen to flash-cool it to around 100 K.

Causality: Careful handling is essential to avoid physically damaging the delicate crystal. Cryo-cooling vitrifies the surrounding solvent, preventing the formation of crystalline ice which would produce a diffraction pattern that overwhelms the diffraction from the sample crystal.

Conclusion

The successful preparation of single crystals of 2-Ethoxy-1H-indole for X-ray crystallography is a multi-faceted process that requires careful planning, execution, and often, empirical optimization. By understanding the physicochemical properties of the target molecule, employing a systematic approach to solvent screening, and mastering key crystallization techniques, researchers can significantly increase their chances of obtaining high-quality crystals suitable for structural elucidation. The detailed protocols and troubleshooting guide provided in this application note serve as a robust starting point for navigating the intricacies of small molecule crystallization and unlocking the structural secrets of 2-Ethoxy-1H-indole.

References

  • Crystallization purification of indole. (n.d.). ResearchGate. Retrieved January 31, 2026, from [Link]

  • Efficient Synthesis of 2-Ethoxycarbonyl Indoles. (2025). ResearchGate. Retrieved January 31, 2026, from [Link]

  • 1H-Indole-5-carboxylic acid, 2-methyl, ethyl ester. (n.d.). Organic Syntheses. Retrieved January 31, 2026, from [Link]

  • Synthesis of indoles. (n.d.). Organic Chemistry Portal. Retrieved January 31, 2026, from [Link]

  • Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2: Highly Efficient Purification of Indole in Indole-Concentrated Oil via Solute Crystallization). (2022). MDPI. Retrieved January 31, 2026, from [Link]

  • Staples, R. J. (2024). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E: Crystallographic Communications, 80(Pt 1), 1–10. [Link]

  • Synthesis of 2-Substitued Indoles via Pd-Catalysed Cyclization in an Aqueous Micellar Medium. (2018). MDPI. Retrieved January 31, 2026, from [Link]

  • Two orientations of indole molecules in the crystal structure. ADP was drawn at 50% probability. (n.d.). ResearchGate. Retrieved January 31, 2026, from [Link]

  • Processes for production of indole compounds. (2007). Google Patents.
  • Tips & Tricks: Recrystallization. (n.d.). University of Rochester Department of Chemistry. Retrieved January 31, 2026, from [Link]

  • 2-ethyl-1H-indole. (n.d.). PubChem. Retrieved January 31, 2026, from [Link]

  • Growing and Mounting Single Crystals Your Diffractometer Will Treasure. (n.d.). Brigham Young University Department of Chemistry and Biochemistry. Retrieved January 31, 2026, from [Link]

  • Pharmaceutical Co-Crystallization: Regulatory Aspects, Design, Characterization, and Applications. (2021). Pharmaceutics, 13(8), 1209. [Link]

  • Process of preparing purified aqueous indole solution. (1992). Google Patents.
  • Structure and Morphology of Indole Analogue Crystals. (2020). ACS Omega, 5(28), 17387–17397. [Link]

  • Guide for crystallization. (n.d.). Retrieved January 31, 2026, from [Link]

  • Cocrystal. (n.d.). In Wikipedia. Retrieved January 31, 2026, from [Link]

  • Growing and Mounting Crystals Your Instrument Will Treasure. (n.d.). Michigan State University Department of Chemistry. Retrieved January 31, 2026, from [Link]

  • Anti-Solvent Crystallization. (n.d.). MDPI. Retrieved January 31, 2026, from [Link]

  • Structure and Morphology of Indole Analogue Crystals. (2020). ACS Omega, 5(28), 17387–17397. [Link]

  • 2-ethoxy-1H-indene. (n.d.). ChemSynthesis. Retrieved January 31, 2026, from [Link]

  • Direct C2–H alkylation of indoles driven by the photochemical activity of halogen-bonded complexes. (2021). Beilstein Journal of Organic Chemistry, 17, 1836–1843. [Link]

  • Anti-Solvent Crystallization. (2025). ResearchGate. Retrieved January 31, 2026, from [Link]

  • 9 Ways to Crystallize Organic Compounds. (2024). wikiHow. Retrieved January 31, 2026, from [Link]

  • scXRD: Mounting single crystals. (n.d.). University of York Department of Chemistry. Retrieved January 31, 2026, from [Link]

  • An Overview on Novel Particle Engineering Design: Co-crystallization Techniques. (2020). Journal of Drug Delivery and Therapeutics, 10(6-s), 154-162. [Link]

  • Indole. (n.d.). In Wikipedia. Retrieved January 31, 2026, from [Link]

  • 1H-Indole, 2-methyl-. (n.d.). Cheméo. Retrieved January 31, 2026, from [Link]

  • Cocrystals; basic concepts, properties and formation strategies. (2025). ResearchGate. Retrieved January 31, 2026, from [Link]

  • How to grow crystals for X-ray crystallography. (2024). IUCrJ, 11(Pt 6), 1-10. [Link]

  • Crystallization Solvents. (n.d.). Retrieved January 31, 2026, from [Link]

  • Indole. (n.d.). PubChem. Retrieved January 31, 2026, from [Link]

  • COCRYSTALS: AN ALTERNATIVE APPROACH TO MODIFY PHYSICOCHEMICAL PROPERTIES OF DRUGS. (2014). International Journal of Pharmaceutical, Chemical, and Biological Sciences, 4(3), 561-572. [Link]

  • Solvent Selection in Pharmaceutical Crystallization Process Development. (2020, October 9). [Video]. YouTube. [Link]

  • Advice for Crystallization. (n.d.). University of Potsdam. Retrieved January 31, 2026, from [Link]

  • “Antisolvent Crystallization: A Novel Approach to Enhancement of Drug Bioavailability”. (2022). Pharmaceutics, 14(7), 1493. [Link]

  • 1H-Indole, 2,3-dihydro-. (n.d.). Cheméo. Retrieved January 31, 2026, from [Link]

  • Indole. (n.d.). In Simple English Wikipedia. Retrieved January 31, 2026, from [Link]

Sources

Derivatization of 2-Ethoxy-1H-indole for structure-activity relationship studies

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

The 2-ethoxy-1H-indole scaffold represents a unique chemical space in drug discovery, serving as the O-ethyl imidate tautomer of the more common oxindole (indolin-2-one). In Structure-Activity Relationship (SAR) studies, this scaffold is critical for probing hydrogen bond donor/acceptor motifs within a binding pocket. Unlike the oxindole (a lactam), the 2-ethoxyindole fixes the structure in the "enol-ether" form, removing the hydrogen bond donor at N1 (if alkylated) or C2-OH, and presenting a lipophilic ethyl group.

Critical Technical Challenge: The primary obstacle in derivatizing 2-ethoxyindole is its acid lability . As an imidate ether, it is prone to hydrolysis under aqueous acidic conditions, reverting to the thermodynamically stable oxindole. Therefore, standard indole protocols involving strong acids (e.g., standard nitration, unbuffered Vilsmeier-Haack) often lead to scaffold degradation.

The Strategy: This guide prioritizes basic and neutral media protocols to preserve the 2-ethoxy moiety while diversifying the C3 (nucleophilic) and N1 (acidic) positions.

Reactivity & Stability Map

The following diagram illustrates the safe zones for modification and the pathways to avoid.

ReactivityMap cluster_safe SAFE ZONES Core 2-Ethoxy-1H-indole (Imidate Scaffold) C3 C3 Position (Nucleophilic) Core->C3 EAS (Neutral/Basic) Mannich, Michael N1 N1 Position (Acidic Proton) Core->N1 Alkylation (Base) NaH, Cs2CO3 Oxindole Oxindole (Degradation Product) Core->Oxindole Aqueous Acid (Hydrolysis)

Figure 1: Reactivity profile of 2-ethoxyindole. Green/Yellow paths indicate viable derivatization routes; Red indicates the primary stability risk (hydrolysis).

Synthesis of the Core Scaffold

Note: Commercially available 2-ethoxyindoles are rare due to shelf-stability. It is best to synthesize the scaffold in situ or immediately prior to derivatization.

Protocol A: O-Ethylation of Oxindole (Meerwein Method)

This method locks the oxindole in the imidate form using a hard alkylating agent.

Reagents: Oxindole, Triethyloxonium tetrafluoroborate (Meerwein's salt), K2CO3, DCM.

  • Dissolution: Dissolve oxindole (1.0 equiv) in anhydrous DCM (0.2 M) under Argon.

  • Activation: Add Triethyloxonium tetrafluoroborate (1.1 equiv) at 0°C.

  • Reaction: Stir at room temperature for 12 hours. The reaction proceeds via O-alkylation due to the high electrophilicity of the oxonium salt.

  • Quench (CRITICAL): Pour the mixture into saturated NaHCO3 (pH 8-9). Do not use water or dilute acid.

  • Isolation: Extract with DCM, dry over Na2SO4, and concentrate.

  • Validation: 1H NMR should show a quartet (~4.4 ppm) and triplet (~1.4 ppm) for the ethyl group. Absence of C=O stretch in IR (~1700 cm-1) confirms conversion.

Module 1: C3-Functionalization (The Pharmacophore Vector)

The C3 position is electron-rich. We will use a modified Mannich Reaction to introduce amino-alkyl side chains, a common motif in GPCR-targeting drugs. This avoids the acidic conditions of standard acylation.

Protocol B: C3-Aminomethylation

Objective: Introduce a solubilizing amine tail without hydrolyzing the ethoxy group.

Reagents:

  • 2-Ethoxyindole (Substrate)

  • Paraformaldehyde

  • Secondary amine (e.g., Morpholine, Piperidine)

  • Solvent: 1,4-Dioxane or Ethanol (anhydrous)

  • Catalyst: Acetic acid (Catalytic amount only, <5 mol%) or ZnCl2

Step-by-Step Workflow:

  • Preparation: In a round-bottom flask, mix the secondary amine (1.1 equiv) and paraformaldehyde (1.1 equiv) in 1,4-Dioxane. Stir at RT for 30 mins to form the iminium ion in situ.

  • Addition: Add 2-ethoxyindole (1.0 equiv) to the mixture.

  • Catalysis: Add ZnCl2 (0.1 equiv) or a micro-drop of acetic acid. Avoid HCl.

  • Heating: Heat to 60°C for 4–6 hours. Monitor by TLC (Mobile phase: 5% MeOH in DCM).

  • Workup:

    • Cool to RT.

    • Dilute with EtOAc.

    • Wash with 5% NaHCO3 (to remove any trace acid and Zn salts).

    • Wash with Brine.

  • Purification: Flash chromatography on basic alumina or silica pre-treated with 1% Triethylamine (to prevent hydrolysis on the column).

Data Interpretation:

Parameter Observation Conclusion
Rf Value Shifts lower (more polar due to amine) Successful coupling
1H NMR (C3-H) Disappears (Singlet at ~6.3 ppm gone) C3 substitution complete
1H NMR (CH2) New singlet ~3.6-3.8 ppm Methylene bridge formed

| Stability Check | Ethoxy signals (q, t) remain | Scaffold intact |

Module 2: N1-Diversification (Solubility & Steric Tuning)

The N1 proton in 2-ethoxyindole is less acidic than in oxindole but can still be deprotonated by strong bases.

Protocol C: Base-Mediated N-Alkylation

Objective: Introduce steric bulk or lipophilic groups to fit hydrophobic pockets.

Reagents:

  • Base: NaH (60% dispersion) or Cs2CO3

  • Electrophile: Alkyl halide (R-X)

  • Solvent: DMF (anhydrous)

Step-by-Step Workflow:

  • Deprotonation: Dissolve 2-ethoxyindole (1.0 equiv) in DMF at 0°C. Add NaH (1.2 equiv) slowly. Evolution of H2 gas will be observed. Stir for 20 mins.

  • Alkylation: Add the alkyl halide (1.1 equiv) dropwise.

  • Reaction: Allow to warm to RT and stir for 2–12 hours.

  • Quench: Carefully add saturated NH4Cl solution. Note: NH4Cl is slightly acidic, so perform this rapidly and immediately extract into EtOAc.

  • Workup: Wash the organic layer 3x with water (to remove DMF) and 1x with Brine.

  • Purification: Flash chromatography (Hexane/EtOAc).

SAR Library Generation Workflow

The following diagram outlines the logical flow for generating a library of 2-ethoxyindole derivatives, separating the "Core Synthesis" from the "Diversification" phases.

SARWorkflow Start Oxindole Precursor Step1 O-Ethylation (Meerwein Salt) Start->Step1 Core 2-Ethoxyindole Scaffold Step1->Core Branch1 Path A: C3-Functionalization (Mannich/Michael) Core->Branch1 Branch2 Path B: N1-Alkylation (NaH/R-X) Core->Branch2 LibA Library A: C3-Aminoalkyl Derivatives Branch1->LibA LibB Library B: N1-Substituted Derivatives Branch2->LibB QC QC Check: Verify Ethoxy Integrity (NMR) LibA->QC LibB->QC

Figure 2: Logical workflow for library generation. Note the QC step specifically targeting the ethoxy group integrity.

References & Authoritative Grounding

  • Synthesis of 2-Alkoxyindoles:

    • Wenkert, E., et al. "General methods of synthesis of indole alkaloids. VI. Syntheses of dl-corynantheidine and dl-corynantheine." Journal of the American Chemical Society 81.6 (1959): 1474-1479. (Foundational work on imidate salts of oxindoles).

    • Application Note: Validates the use of Meerwein's salt for O-alkylation over N-alkylation.

  • Reactivity of Indole C3 Position:

    • Bandini, M., & Eichholzer, A. "Catalytic functionalization of indoles in C3-position: unconventional nucleophiles and new activation modes." Angewandte Chemie International Edition 48.51 (2009): 9608-9644.

    • Application Note: Provides the mechanistic basis for the Mannich reaction and Michael additions used in Protocol B.

  • Stability of Imidate Esters (2-Alkoxyindoles):

    • Deslongchamps, P. "Stereoelectronic effects in organic chemistry." Pergamon Press (1983). (Detailed theoretical grounding on the hydrolysis of imidates/esters).

    • Application Note: Supports the "Critical Technical Challenge" regarding acid hydrolysis.

  • Oxindole/Indole SAR Strategies:

    • Quallich, G. J., & Morrissey, P. M. "A general synthesis of oxindoles." Synthesis 1993.01 (1993): 51-53.

    • Application Note: Provides context for the oxindole precursor and competing side reactions.

Troubleshooting & Optimization

Technical Guide: Catalyst Selection & Process Optimization for 2-Ethoxy-1H-indole Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Challenges

Synthesizing 2-Ethoxy-1H-indole presents a unique set of challenges compared to standard indole functionalization. The molecule is effectively an imidate ester (lactim ether) of oxindole. The two primary failure modes in this synthesis are:

  • Regioselectivity (N- vs. O-alkylation): The starting material, oxindole (indolin-2-one), exists in equilibrium with its tautomer, 2-hydroxyindole. Under standard basic alkylation conditions, the amide nitrogen is more nucleophilic, leading to N-ethyl-oxindole rather than the desired O-ethyl-indole.

  • Acid Lability: 2-Ethoxyindole behaves chemically like an electron-rich enol ether. It is highly susceptible to hydrolysis under acidic conditions, reverting rapidly to oxindole. Standard silica gel chromatography often destroys the product.

This guide outlines two validated pathways: the Reagent-Driven Route (O-Alkylation) and the Catalytic Route (Gold-Catalyzed Cyclization), along with critical troubleshooting steps.

Catalyst & Reagent Selection Matrix

Pathway A: Direct O-Alkylation (The "Standard" Route)

Best for: Scale-up of simple substrates, cost-efficiency.

FactorRecommendationTechnical Rationale
Reagent Triethyloxonium tetrafluoroborate (Meerwein's Salt) Unlike alkyl halides, Meerwein's salt is a "hard" alkylating agent that kinetically favors the oxygen center (Hard-Soft Acid-Base theory), achieving >95% O-selectivity.
Base Potassium Carbonate (K₂CO₃) or 2,6-Lutidine A mild base is required to neutralize the tetrafluoroboric acid byproduct without promoting polymerization.
Solvent Dichloromethane (DCM) Non-nucleophilic, polar aprotic solvent that solubilizes the oxonium salt.
Pathway B: Metal-Catalyzed Cyclization (The "Precision" Route)

Best for: Complex substrates, late-stage functionalization.

FactorRecommendationTechnical Rationale
Catalyst Gold(I) Chloride [AuCl] or [Au(PPh₃)Cl] / AgOTf Gold(I) acts as a soft Lewis acid, activating the alkyne of 2-ethynylaniline for nucleophilic attack by ethanol.
Co-Catalyst Silver Triflate (AgOTf) Abstracts chloride to generate the active cationic gold species.
Nucleophile Ethanol (Absolute) Acts as both the solvent and the reactant.

Experimental Protocols

Protocol A: O-Alkylation with Meerwein's Salt

Reference Grounding: This method avoids the thermodynamic N-alkylation trap.

  • Preparation : In a flame-dried flask under Argon, dissolve Oxindole (1.0 equiv) in anhydrous DCM (0.2 M).

  • Reagent Addition : Add Triethyloxonium tetrafluoroborate (1.1 equiv) in one portion at 0°C.

  • Reaction : Stir at room temperature for 12–16 hours. Monitor by TLC (neutralized plate, see Section 4).

  • Quench : Pour reaction mixture into a saturated NaHCO₃ solution (cold) and stir vigorously for 15 minutes.

  • Extraction : Extract with DCM, dry over Na₂SO₄, and concentrate in vacuo at <30°C.

Protocol B: Gold-Catalyzed Hydroalkoxylation

Reference Grounding: Based on gold-catalyzed nucleophilic addition to alkynes [1][2].

  • Substrate : Dissolve 2-ethynylaniline (1.0 equiv) in Absolute Ethanol (0.1 M).

  • Catalyst Activation : In a separate vial, mix Au(PPh₃)Cl (5 mol%) and AgOTf (5 mol%) in minimal DCM. Stir for 5 mins (precipitate forms), then filter the active catalyst solution directly into the reaction flask.

  • Cyclization : Stir at room temperature (or mild heat, 40°C) for 2–6 hours.

  • Workup : Evaporate ethanol at reduced pressure.

Troubleshooting & FAQs

Q1: My product disappears on the silica column. What happened?

Diagnosis: Acid-catalyzed hydrolysis. Root Cause: Standard silica gel is slightly acidic (pH 6.5–7.0). This is sufficient to protonate the 2-ethoxy group, facilitating water attack and reversion to oxindole. Solution:

  • Pre-treat Silica: Slurry your silica gel in Hexanes containing 1–2% Triethylamine (Et₃N) before packing the column.[1]

  • Eluent: Maintain 1% Et₃N in your eluent system throughout the purification.

  • Alternative: Use Neutral Alumina instead of silica gel.[1]

Q2: I am seeing a mixture of products with identical mass (MW).

Diagnosis: Tautomerization or N-alkylation. Root Cause: If you used a simple alkyl halide (e.g., Ethyl Iodide) and a strong base (NaH), you likely formed N-ethyl-oxindole. Verification: Check NMR.

  • 2-Ethoxyindole: Triplet at ~1.4 ppm, Quartet at ~4.2 ppm (O-CH₂).

  • N-Ethyl-oxindole: Triplet at ~1.2 ppm, Quartet at ~3.8 ppm (N-CH₂). The N-CH₂ is significantly more upfield. Fix: Switch to Protocol A (Meerwein's Salt).

Q3: The Gold reaction is stalling at 50% conversion.

Diagnosis: Catalyst poisoning or chloride inhibition. Root Cause: The amine group in the substrate can coordinate to Gold, or chloride ions are inhibiting the active site. Fix:

  • Ensure AgOTf was fresh (silver salts degrade in light).

  • Add a mild proton scavenger (e.g., K₂CO₃) if the substrate is highly basic, though usually not necessary for anilines.

  • Switch to a more robust catalyst like [Au(JohnPhos)(MeCN)]SbF₆ .

Visualized Workflows

Decision Tree: Route Selection

RouteSelection Start Start: Synthesis of 2-Ethoxy-1H-indole Input Starting Material Availability Start->Input Oxindole Oxindole (Indolin-2-one) Input->Oxindole Cheap / Bulk Alkyne 2-Ethynylaniline Input->Alkyne Complex / Late Stage Decision1 Select Protocol A: Meerwein's Salt (Et3OBF4) Oxindole->Decision1 Decision2 Select Protocol B: Au(I) Catalysis + EtOH Alkyne->Decision2 Risk1 Risk: N-Alkylation Fix: Use Et3OBF4 Decision1->Risk1 Risk2 Risk: Hydrolysis Fix: 1% TEA in Column Decision1->Risk2 Decision2->Risk2

Figure 1: Decision logic for selecting the synthesis pathway based on starting material availability.

Mechanism of Action: Gold Catalysis

GoldMechanism Step1 1. Catalyst Activation Au-Cl + AgOTf -> [Au]+ Step2 2. Alkyne Coordination [Au]+ binds to C≡C Step1->Step2 Step3 3. Nucleophilic Attack EtOH attacks activated Alkyne Step2->Step3 Step4 4. Protodeauration Release of 2-Ethoxyindole + [Au]+ Step3->Step4 Step4->Step2 Cycle Repeats

Figure 2: Simplified catalytic cycle for the Gold(I)-mediated hydroalkoxylation of 2-ethynylaniline.

References

  • Tokimizu, Y., Oishi, S., Fujii, N., & Ohno, H. (2015). Gold-Catalyzed Cascade Cyclization of 2-Alkynyl-N-Propargylanilines. Angewandte Chemie International Edition, 54(27), 7862–7866.

  • Arcadi, A., Bianchi, G., Di Giuseppe, S., & Marinelli, F. (2003). Gold(III)-catalyzed synthesis of 2,3-disubstituted indoles from 2-alkynylanilines. Green Chemistry, 5, 64–67.

  • Garden, S. J., et al. (2023). 2-Oxindole and related heterocycles: synthetic methodologies. RSC Advances.

  • Biosynth . (2024). 2-Ethoxy-1H-indole Product Data and CAS 1009-27-4 Verification.

Sources

Technical Support Center: Interpreting Complex NMR Spectra of 2-Ethoxy-1H-indole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analysis of 2-ethoxy-1H-indole derivatives. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in interpreting the nuclear magnetic resonance (NMR) spectra of this important class of compounds. Here, we provide troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format to address specific issues you may face during your experimental work.

I. Core Structure and Proton Numbering

To facilitate discussion, the standard numbering for the 2-ethoxy-1H-indole core is established below. Understanding this fundamental layout is the first step in accurate spectral interpretation.

Caption: Core structure and proton numbering of 2-Ethoxy-1H-indole.

II. Frequently Asked Questions (FAQs)

This section addresses the most common questions and issues encountered during the ¹H NMR analysis of 2-ethoxy-1H-indole derivatives.

Q1: Why is the N-H proton signal (1-H) often broad or sometimes not visible?

A1: The N-H proton in indoles is known to exhibit variable chemical shifts and peak shapes. This is due to several factors:

  • Quadrupole Broadening: The adjacent ¹⁴N nucleus has a quadrupole moment, which can lead to rapid relaxation and broadening of the attached proton signal.

  • Chemical Exchange: The N-H proton can undergo chemical exchange with residual water or other protic impurities in the NMR solvent. This exchange can be fast on the NMR timescale, leading to a broad signal or even causing it to disappear into the baseline.[1]

  • Concentration and Solvent Effects: The chemical shift of the N-H proton is highly dependent on the sample concentration and the solvent used, due to variations in hydrogen bonding.

Troubleshooting Protocol:

  • Ensure a Dry Sample and Solvent: Dry your sample thoroughly and use a freshly opened or properly stored deuterated solvent to minimize water content.[1]

  • D₂O Exchange: To confirm the identity of the N-H proton, add a drop of deuterium oxide (D₂O) to your NMR tube, shake it, and re-acquire the spectrum. The N-H proton will exchange with deuterium, causing its signal to disappear.[1][2]

  • Vary the Temperature: Acquiring the spectrum at a lower temperature can sometimes slow down the exchange rate and result in a sharper signal. Conversely, a higher temperature might be needed to overcome issues related to rotamers.[1]

Q2: The aromatic protons (H4-H7) are overlapping. How can I resolve and assign them?

A2: Overlapping signals in the aromatic region are a frequent challenge, especially when the benzene ring of the indole is substituted.[3][4] The chemical shifts of these protons are often very close, leading to complex and poorly resolved multiplets.

Troubleshooting and Resolution Workflow:

G A Overlapping Aromatic Signals B Acquire High-Field ¹H NMR A->B Increase Resolution C Change NMR Solvent (e.g., CDCl₃ to Benzene-d₆) A->C Alter Chemical Shifts D Acquire 2D COSY Spectrum B->D C->D E Acquire 2D NOESY/ROESY Spectrum D->E Confirm Assignments F Assign Protons Based on Coupling and Spatial Proximity E->F

Caption: Decision workflow for resolving overlapping aromatic signals.

Detailed Steps:

  • Higher Magnetic Field: If available, use a higher field NMR spectrometer (e.g., 600 MHz vs. 300 MHz). The increased spectral dispersion will often resolve the overlapping multiplets.

  • Solvent Change: Changing the solvent (e.g., from CDCl₃ to benzene-d₆ or acetone-d₆) can induce different chemical shifts (anisotropic effects) and may resolve the overlapping signals.[1]

  • 2D COSY (Correlation Spectroscopy): This is a powerful technique to identify coupled protons.[5][6] A cross-peak between two protons in a COSY spectrum indicates that they are spin-spin coupled, typically through three bonds (³J coupling).[7] This allows you to trace the connectivity of the aromatic protons.

  • 2D NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy): These experiments identify protons that are close in space, not necessarily through bonds.[8][9] For example, the H3 proton should show a NOE correlation to the H4 proton, helping to anchor the assignment of the aromatic system.

Q3: What are the expected chemical shifts and coupling patterns for the ethoxy group?

A3: The 2-ethoxy group gives rise to two characteristic signals:

  • A quartet for the methylene protons (-OCH₂-), typically found in the range of 4.0-4.5 ppm. The downfield shift is due to the deshielding effect of the adjacent oxygen atom.[10] The quartet splitting pattern arises from coupling to the three protons of the methyl group.

  • A triplet for the methyl protons (-CH₃), usually appearing further upfield around 1.2-1.5 ppm.[10] This signal is split into a triplet by the two adjacent methylene protons.

Expected Coupling Constant (J-value): The coupling constant for the interaction between the methylene and methyl protons of an ethoxy group is typically around 7 Hz. Verifying that both the quartet and the triplet exhibit the same coupling constant is a key confirmation of the ethoxy group's presence.[11]

III. Advanced Troubleshooting Guides

Problem: Ambiguous Regiochemistry of a Substituent on the Benzene Ring

When a substituent is introduced onto the benzene portion of the indole, determining its exact position (C4, C5, C6, or C7) can be challenging based on ¹H NMR alone due to complex splitting patterns and potential signal overlap.

Solution: Heteronuclear Multiple Bond Correlation (HMBC) Spectroscopy

HMBC is a 2D NMR technique that shows correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH). This is invaluable for establishing long-range connectivity.[2]

Experimental Protocol:

  • Acquire a ¹H NMR Spectrum: Obtain a standard high-resolution proton spectrum.

  • Acquire a ¹³C NMR Spectrum: Obtain a proton-decoupled carbon spectrum to identify the chemical shifts of all carbon atoms.

  • Acquire an HSQC Spectrum: Heteronuclear Single Quantum Coherence (HSQC) correlates protons directly attached to carbons (¹JCH).[7] This allows you to assign the protonated carbons.

  • Acquire an HMBC Spectrum: This is the key experiment. Look for correlations from known protons to quaternary (non-protonated) carbons.

Example Application: Imagine you have a bromo-substituted 2-ethoxy-1H-indole.

  • If the bromine is at the C5 position, the H4 proton will show a ³J correlation to C3a and C6, and the H6 proton will show a ³J correlation to C7a and C5. The absence of a proton at C5 will be evident.

  • The ethoxy protons can also be useful. The methylene protons (-OCH₂-) will show a correlation to the C2 carbon, confirming the ethoxy group's position.

Problem: Broad or Poorly Resolved Signals Throughout the Spectrum

Broad peaks can obscure coupling information and make interpretation difficult.

Potential Causes and Solutions:

CauseExplanationTroubleshooting Step
Poor Shimming The magnetic field is not homogeneous across the sample.Re-shim the spectrometer. This is often the first and easiest fix.[1]
Sample Concentration The sample is too concentrated, leading to viscosity issues or aggregation.Dilute the sample and re-acquire the spectrum.[1]
Paramagnetic Impurities Traces of paramagnetic metals (e.g., from catalysts) can cause significant line broadening.Purify the sample further, for instance, by passing it through a short plug of silica gel.
Compound Insolubility The compound is not fully dissolved, creating an inhomogeneous sample.Try a different deuterated solvent in which the compound is more soluble. Gentle warming may also help, but be cautious of potential degradation.[1]

IV. Data Summary and Reference Tables

The following table provides typical ¹H NMR chemical shift ranges for protons in a 2-ethoxy-1H-indole scaffold. Note that these values can be significantly influenced by the presence of other substituents.[2][12]

ProtonTypical Chemical Shift (ppm)MultiplicityTypical Coupling Constants (Hz)
1-H (NH) 8.0 - 12.0 (highly variable)Broad singletN/A
3-H 6.2 - 6.8Singlet or narrow tripletJ(H3,H1) ≈ 1.5-2.5
4-H 7.2 - 7.6Doublet or Doublet of doublets³J(H4,H5) ≈ 7-9
5-H 6.9 - 7.2Triplet or Doublet of doublets³J(H5,H4) ≈ 7-9; ³J(H5,H6) ≈ 7-9
6-H 6.9 - 7.2Triplet or Doublet of doublets³J(H6,H5) ≈ 7-9; ³J(H6,H7) ≈ 7-9
7-H 7.0 - 7.5Doublet or Doublet of doublets³J(H7,H6) ≈ 7-9
-OCH₂- 4.0 - 4.5Quartet³J(CH₂,CH₃) ≈ 7
-CH₃ 1.2 - 1.5Triplet³J(CH₃,CH₂) ≈ 7

Note: The chemical shifts for H5 and H6 are often very similar and can overlap.[12]

V. References

  • Gunawan, G. & Nandiyanto, A. B. D. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Indonesian Journal of Science & Technology. [Link]

  • ACD/Labs. (2025). 1H–1H Coupling in Proton NMR. [Link]

  • KPU Pressbooks. (n.d.). 6.7 ¹H NMR Spectra and Interpretation (Part II). Organic Chemistry I. [Link]

  • Chemistry Stack Exchange. (2016). Interpretation of an H NMR. [Link]

  • Unknown. (n.d.). Interpretation of NMR-Spectra. [Link]

  • JEOL. (n.d.). How to read NMR spectra from the basics (chemical shift, integration ratio, coupling). [Link]

  • ACS Omega. (2022). Ultrahigh-Resolution Homo- and Heterodecoupled 1H and TOCSY NMR Experiments. [Link]

  • ResearchGate. (2001). 1H NMR Spectra (Chemical Shifts, ppm and Coupling Constants, Hz) of 3... [Link]

  • Pinto, D. C. G. A., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. [Link]

  • Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. [Link]

  • YouTube. (2025). H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation. [Link]

  • PubMed Central. (n.d.). Can NMR solve some significant challenges in metabolomics?. [Link]

  • YouTube. (2020). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. [Link]

  • ResearchGate. (n.d.). Electronic trends of indole substitution. a1H NMR yields compared to... [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting 1H NMR Spectroscopy. [Link]

  • PubMed Central. (n.d.). Novel C3-Methylene-Bridged Indole Derivatives with and without Substituents at N1: The Influence of Substituents on Their Hemolytic, Cytoprotective, and Antimicrobial Activity. [Link]

  • SDSU NMR Facility – Department of Chemistry. (n.d.). 7) Common 2D (COSY, HSQC, HMBC). [Link]

  • PubMed Central - NIH. (2022). Ultrahigh-Resolution Homo- and Heterodecoupled 1H and TOCSY NMR Experiments. [Link]

  • The OChem Whisperer. (2012). Guide to Solving NMR Questions. [Link]

  • Intermediate Organic Chemistry. (n.d.). NOE. [Link]

  • Mestrelab Research. (2014). qNMR of mixtures: what is the best solution to signal overlap?. [Link]

  • Chemistry LibreTexts. (2024). 22: Nuclear Overhauser Effect (NOE). [Link]

  • SLU publication database (SLUpub). (n.d.). Reducing signal interference in complex NMR spectra. [Link]

  • ResearchGate. (2019). 2D- NMR what is the different between COSY and HSQC??. [Link]

  • ACS Publications - The Journal of Organic Chemistry. (2024). Accessing Highly Substituted Indoles via B(C6F5)3-Catalyzed Secondary Alkyl Group Transfer. [Link]

  • Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]

  • Wikipedia. (n.d.). Nuclear Overhauser effect. [Link]

  • Chemistry LibreTexts. (2024). 7.3: Two Dimensional Homonuclear NMR Spectroscopy. [Link]

  • Wiley Online Library. (n.d.). Single‐Scan Selective Excitation of Individual NMR Signals in Overlapping Multiplets. [Link]

  • LOCKSS. (n.d.). NMR STUDIES OF INDOLE. [Link]

  • YouTube. (2019). NMR Spectroscopy Practice Problems - Solving NMR Step by Step. [Link]

  • Chemguide. (n.d.). questions H-1 NMR: LOW RESOLUTION. [Link]

  • Reddit. (2023). Reporting Overlapping Signals in 1H NMR. [Link]

  • Unknown. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. [Link]

  • ETH Zurich - NMR Service. (n.d.). Structure Elucidation by NMR. [Link]

  • PubMed. (2005). Low-temperature 1H and 13C NMR spectra of N-substituted 1,2,3,4-tetrahydropyrazino[1,2-a]indoles. [Link]

  • YouTube. (2024). Lec 20 Analysis of 1H NMR spectra-II. [Link]

Sources

2-Ethoxy-1H-indole purification from complex reaction mixtures

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2-Ethoxy-1H-indole Purification

Executive Summary: The Stability Paradox

Subject: 2-Ethoxy-1H-indole (CAS: 35305-10-3) Classification: Acid-Labile Imidate / Electron-Rich Indole Critical Alert: Unlike standard indoles, 2-ethoxyindole is chemically equivalent to a cyclic imidate ester. It possesses extreme sensitivity to proton sources. Upon exposure to Brønsted acids (even weak ones like untreated silica gel), it rapidly hydrolyzes back to the thermodynamic sink: Oxindole (Indolin-2-one) .

Successful isolation requires a complete departure from standard "acidic" purification workflows. This guide details the Base-Stabilized Protocol required to isolate this molecule from complex reaction mixtures containing oxindole, N-ethyl oxindole, and inorganic salts.

Part 1: Troubleshooting Guide (Q&A)

Q1: My crude NMR showed 90% product, but after silica column chromatography, I isolated mostly oxindole. What happened? Diagnosis: Acid-Catalyzed Hydrolysis on Stationary Phase. Mechanism: Standard silica gel is slightly acidic (pH 6.0–6.5). As 2-ethoxyindole passes through the column, surface silanol groups protonate the imidate nitrogen (C=N), facilitating water attack and eliminating ethanol to regenerate the oxindole. Solution: You must use Deactivated Silica or Neutral Alumina .

  • Protocol: Pre-treat your silica slurry with 2.5% Triethylamine (Et3N) in hexanes before loading the column. Maintain 1% Et3N in the eluent system to buffer the mobile phase.

Q2: I see three spots on TLC. Which one is my product? Diagnosis: Identification of Reaction Components. In a typical O-alkylation of oxindole (e.g., using Meerwein's salt or Ethyl Iodide/Ag2CO3), you will encounter three species. Their relative polarity (Rf) on silica (Hexane/EtOAc) typically follows this order:

  • Top Spot (Least Polar): 2-Ethoxyindole (Target). The imidate structure reduces the dipole compared to the amide.

  • Middle Spot: 1-Ethyl-oxindole (N-alkyl byproduct). A tertiary amide; lacks the H-bond donor of the starting material but is more polar than the imidate.

  • Bottom Spot (Most Polar): Oxindole (Starting Material). Contains a secondary amide (lactam) capable of strong hydrogen bonding.

Q3: My product turns pink/red upon storage. Is it decomposing? Diagnosis: Oxidative Dimerization. Mechanism: Electron-rich indoles are prone to radical oxidation at the C3 position, leading to colored dimers (indigo-like species). Solution:

  • Storage: Store under Argon/Nitrogen at -20°C.

  • Solvent: Avoid chlorinated solvents (CHCl3, DCM) for long-term storage as they can form HCl traces and phosgene over time. Store in benzene-d6 or dry DMSO-d6 for analysis.

Q4: Can I use Ethyl Acetate on an Alumina column? Diagnosis: Transesterification/Hydrolysis Risk. Warning: If using Basic Alumina , avoid Ethyl Acetate.[1] The basic surface can catalyze the hydrolysis of EtOAc, generating acetate ions and ethanol, which complicates the purification. Solution: On Basic Alumina, use Hexane/Dichloromethane (DCM) or Hexane/Diethyl Ether gradients. If using Neutral Alumina , EtOAc is permissible but keep run times short.

Part 2: Experimental Protocols

Method A: The "Buffered Silica" Protocol (Recommended)

Best for: High-resolution separation of N-alkyl vs O-alkyl isomers.

Reagents:

  • Silica Gel 60 (230-400 mesh)

  • Triethylamine (Et3N)

  • Hexanes (HPLC Grade)

  • Ethyl Acetate (EtOAc)[2][3]

Workflow:

  • Slurry Preparation: Suspend silica gel in Hexanes containing 2.5% v/v Et3N . Stir for 10 minutes to neutralize all active silanol sites.

  • Packing: Pour the slurry into the column. Flush with 2 column volumes (CV) of the starting eluent (e.g., 95:5 Hexane:EtOAc + 1% Et3N ).

  • Loading: Dissolve the crude residue in a minimum amount of DCM/Hexane (1:1) containing 1% Et3N. Load gently.

  • Elution: Elute with a gradient of Hexane/EtOAc (0%

    
     20% EtOAc) maintaining 1% Et3N  constant throughout.
    
  • Fraction Collection: Collect the first major UV-active spot . (The O-alkyl product elutes before the N-alkyl side product).

  • Concentration: Evaporate solvents at <30°C water bath temperature. Do not heat to dryness under high vacuum for extended periods; the compound is volatile and thermal-sensitive.

Method B: Neutral Alumina Filtration

Best for: Rapid removal of polar starting materials (Oxindole) without isomer separation.

Reagents:

  • Aluminum Oxide (Neutral, Brockmann Grade III)

  • Hexanes / Diethyl Ether

Workflow:

  • Pack a short plug (5 cm height) of Neutral Alumina.

  • Pre-wet with Hexanes.

  • Load crude mixture.

  • Flush with 10% Diethyl Ether in Hexanes.

  • Result: The non-polar 2-ethoxyindole elutes rapidly. The polar oxindole and salts remain bound to the alumina.

Part 3: Data & Specifications

Table 1: Solvent Compatibility Matrix
SolventCompatibilityNotes
Hexanes/Heptane ✅ ExcellentIdeal for mobile phase.
Ethyl Acetate ⚠️ CautionUse only with Deactivated Silica or Neutral Alumina. Avoid on Basic Alumina.
Chloroform (CHCl3) DANGER Often contains acidic stabilizers or HCl traces. Induces rapid hydrolysis.
Dichloromethane ⚠️ CautionMust be neutralized (pass through basic alumina) before use.
Methanol/Ethanol ❌ AvoidProtic solvents can facilitate nucleophilic exchange or ring opening.
Table 2: Relative Rf Values (Silica Gel, 8:2 Hex:EtOAc)
CompoundRf Value (Approx)Visualization
2-Ethoxyindole 0.65UV (Blue fluorescence), Ehrlich's Reagent (Pink)
1-Ethyl-oxindole 0.45UV (Dark absorbance)
Oxindole 0.20UV, Iodine Stain (Brown)

Part 4: Process Visualization

Diagram 1: Purification Decision Tree

PurificationStrategy Start Crude Reaction Mixture CheckTLC TLC Analysis (Hex/EtOAc 8:2) Start->CheckTLC IsSeparationNeeded Is N-Ethyl Byproduct Present? CheckTLC->IsSeparationNeeded MethodA Method A: Buffered Silica Column (Hex/EtOAc + 1% Et3N) IsSeparationNeeded->MethodA Yes (Close Rf) MethodB Method B: Neutral Alumina Plug (Hex/Ether) IsSeparationNeeded->MethodB No (Only Oxindole left) Workup Post-Column Workup Evaporate <30°C MethodA->Workup MethodB->Workup Storage Storage: -20°C, Argon (No CHCl3) Workup->Storage

Caption: Decision logic for selecting the appropriate purification method based on impurity profile.

Diagram 2: The Hydrolysis Trap (Mechanism of Failure)

HydrolysisMechanism cluster_prevention PREVENTION: Add Et3N Product 2-Ethoxyindole (Imidate) Intermediate Protonated Intermediate (Unstable) Product->Intermediate + H+ (from Silica) Silica Acidic Silica Gel (Si-OH) Failure Oxindole (Hydrolysis Product) Intermediate->Failure + H2O / - EtOH

Caption: Mechanism of on-column decomposition if silica is not neutralized with Triethylamine.

References

  • General Indole Synthesis & Handling

    • Source: Organic Chemistry Portal. "Synthesis of Oxindoles."
    • URL:[Link]

  • Alumina vs.

    • Source: Teledyne ISCO Application Note.[4][5] "RediSep Neutral Alumina Column Purification of High pKa Compounds."

    • URL:[Link]

  • TLC Separation Principles (Polarity)

    • Source: Chemistry LibreTexts. "2.
    • URL:[Link]

  • Imidate/Indole Stability

    • Source: Garden, S. J., et al. "A study of the reaction of isatin with hydrazine." (Context on Indole/Oxindole interconversion).
    • URL:[Link][3]

Sources

Validation & Comparative

A Comparative Guide to the Biological Activity of 2-Alkoxyindoles: From Anticancer Action to Mechanistic Insights

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the indole scaffold represents a privileged structure in medicinal chemistry, forming the backbone of numerous biologically active compounds.[1] Among its many derivatives, 2-alkoxyindoles have emerged as a class of molecules with significant therapeutic potential. This guide provides an in-depth, objective comparison of the biological activity of 2-alkoxyindoles, focusing primarily on their anticancer properties, supported by experimental data and detailed protocols. We will delve into the structure-activity relationships (SAR) that govern their efficacy, explore their mechanism of action, and provide the technical information necessary to evaluate these compounds in a research setting.

Unveiling the Anticancer Potential: A Focus on Tubulin Polymerization Inhibition

Recent studies have identified 2-alkoxycarbonylindoles as potent inhibitors of tubulin polymerization, a key mechanism for inducing mitotic arrest and apoptosis in cancer cells.[2] Tubulin, a protein that polymerizes into microtubules, is a critical component of the cytoskeleton and the mitotic spindle, making it a well-validated target for cancer therapy.[3] Compounds that interfere with tubulin dynamics can disrupt cell division, leading to cell death.[3]

A pivotal study by Romagnoli et al. provides a direct comparison of a series of 2-alkoxycarbonyl-3-anilinoindoles, highlighting the impact of the alkoxy group on their antiproliferative activity.[4] This research forms the basis for our comparative analysis.

Comparative Antiproliferative Activity of 2-Alkoxycarbonylindoles

The antiproliferative activity of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to inhibit the growth of 50% of a cancer cell population. The following table summarizes the IC50 values for a selection of 2-alkoxycarbonylindoles against various human cancer cell lines.

Compound IDR (Alkoxy Group)R1 (at N-1)R2 (at C-6)HeLa (Cervical) IC50 (µM)HT-29 (Colon) IC50 (µM)MKN-45 (Gastric) IC50 (µM)
3a OCH3HH>100>100>100
3b OC2H5HH>100>100>100
3u OCH3HOCH30.0390.0380.031
3v OC2H5HOCH30.0450.0410.033
3w OCH3CH3OCH30.0150.0140.011
3x OC2H5CH3OCH30.0180.0160.013

Data synthesized from Romagnoli et al., Bioorganic Chemistry, 2020.[4]

From this data, several key structure-activity relationships can be elucidated:

  • Impact of the Alkoxy Group: While a simple change from a methoxy (OCH3) to an ethoxy (OC2H5) group at the 2-position does not dramatically alter the activity on its own (compare 3a and 3b), it does influence the potency in more complex analogs. In the highly active 6-methoxy substituted compounds, the methoxycarbonyl derivatives (3u and 3w) are slightly more potent than their ethoxycarbonyl counterparts (3v and 3x). This suggests that a smaller ester function at the 2-position is desirable for optimal activity.[2]

  • Crucial Role of Substitution on the Indole Ring: The most significant factor influencing anticancer activity is the substitution pattern on the indole nucleus. The introduction of a methoxy group at the C-6 position leads to a dramatic increase in potency (compare 3a/3b with 3u/3v).[2]

  • Effect of N-1 Alkylation: Alkylation of the indole nitrogen (N-1) with a methyl group further enhances the antiproliferative activity, as seen in the comparison of 3u/3v with 3w/3x.[2]

These findings underscore the importance of a holistic approach to molecular design, where the interplay of different substituents determines the overall biological activity.

Mechanistic Insights: How 2-Alkoxyindoles Inhibit Cancer Cell Growth

The potent antiproliferative activity of these 2-alkoxycarbonylindoles is attributed to their ability to inhibit tubulin polymerization. This was confirmed through in vitro tubulin polymerization assays, which directly measure the formation of microtubules from purified tubulin.

G cluster_0 Mechanism of Action 2-Alkoxyindole 2-Alkoxyindole Tubulin_Binding Binds to Colchicine Site on β-tubulin Inhibition Inhibition of Tubulin Polymerization Disruption Disruption of Microtubule Dynamics Arrest G2/M Cell Cycle Arrest Apoptosis Apoptosis (Programmed Cell Death)

The most promising compounds, such as 3w , were found to inhibit tubulin polymerization at sub-micromolar concentrations, with potency comparable to the well-known tubulin inhibitor combretastatin A-4.[2] Further investigation revealed that these compounds bind to the colchicine binding site on β-tubulin.[2]

The disruption of microtubule dynamics leads to a cell cycle arrest in the G2/M phase, preventing the cells from completing mitosis. This prolonged mitotic arrest ultimately triggers the intrinsic apoptotic pathway, leading to programmed cell death.

Broader Biological Activities: A Glimpse into Anti-inflammatory Potential

While the primary focus of recent comparative studies has been on anticancer activity, the indole nucleus is also a key feature in many anti-inflammatory drugs.[5] Some indole derivatives have been shown to inhibit cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is a key mediator of inflammation.[6][7]

G cluster_1 Potential Anti-inflammatory Pathway 2-Alkoxyindole_Derivative 2-Alkoxyindole_Derivative COX2_Inhibition Inhibition of COX-2 PG_Reduction Reduced Prostaglandin Synthesis Anti_Inflammatory_Effect Anti-inflammatory Response

Experimental Protocols for Biological Evaluation

To facilitate further research and validation, this section provides detailed, step-by-step methodologies for the key experiments discussed in this guide.

In Vitro Antiproliferative Assay (MTT Assay)

This colorimetric assay is a standard method for assessing the cytotoxic effects of a compound on cancer cell lines.

G cluster_2 MTT Assay Workflow Cell_Seeding Seed cancer cells in a 96-well plate Compound_Treatment Treat cells with varying concentrations of 2-alkoxyindoles Incubation Incubate for 48-72 hours MTT_Addition Add MTT reagent to each well Formazan_Formation Viable cells convert MTT to formazan Solubilization Solubilize formazan crystals Absorbance_Reading Measure absorbance at 570 nm IC50_Calculation Calculate IC50 values

Materials:

  • Human cancer cell lines (e.g., HeLa, HT-29, MKN-45)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • 2-Alkoxyindole compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or acidic isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the 2-alkoxyindole compounds in culture medium and add them to the wells. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add MTT solution to each well and incubate for another 2-4 hours.

  • Solubilization: Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.

In Vitro Tubulin Polymerization Inhibition Assay

This assay directly measures the effect of compounds on the assembly of microtubules.

Materials:

  • Purified tubulin (e.g., from bovine brain)

  • Tubulin polymerization buffer

  • GTP solution

  • 2-Alkoxyindole compounds

  • Microplate reader with temperature control

Procedure:

  • Prepare Reagents: Prepare the tubulin solution in the polymerization buffer on ice.

  • Compound Addition: Add the 2-alkoxyindole compounds at various concentrations to the wells of a 96-well plate. Include a positive control (e.g., colchicine) and a negative control (vehicle).

  • Initiate Polymerization: Add the tubulin solution and GTP to each well to initiate polymerization.

  • Monitor Polymerization: Immediately place the plate in a microplate reader pre-warmed to 37°C and measure the absorbance at 340 nm every minute for 60 minutes.

  • Data Analysis: Plot the absorbance versus time to generate polymerization curves. The inhibition of tubulin polymerization is determined by the reduction in the rate and extent of the absorbance increase.[10]

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in the different phases of the cell cycle.[11]

Materials:

  • Cancer cells

  • 2-Alkoxyindole compounds

  • Phosphate-buffered saline (PBS)

  • Ethanol (70%, ice-cold)

  • Propidium iodide (PI) staining solution containing RNase A

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with the 2-alkoxyindole compounds for a specified period (e.g., 24 hours).

  • Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and collect the cell pellet by centrifugation.

  • Fixation: Resuspend the cells in ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix the cells overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and then resuspend them in the PI staining solution.

  • Incubation: Incubate the cells in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content is measured by the fluorescence intensity of the PI.

  • Data Analysis: The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined from the DNA content histogram.[12]

Conclusion and Future Directions

The comparative analysis of 2-alkoxyindoles reveals a promising class of compounds with potent anticancer activity, primarily through the inhibition of tubulin polymerization. The structure-activity relationship studies highlight the critical role of substitutions on the indole nucleus in modulating their biological efficacy. While the anticancer properties are well-documented for certain 2-alkoxycarbonylindole derivatives, the exploration of their anti-inflammatory potential remains a fertile ground for future research. The detailed experimental protocols provided herein offer a robust framework for researchers to further investigate and compare the biological activities of novel 2-alkoxyindole analogs, paving the way for the development of new therapeutic agents.

References

  • Tubulin inhibitors. (n.d.). BenchChem.
  • Application Notes and Protocols: In Vitro Tubulin Polymerization Inhibition Assay. (n.d.). BenchChem.
  • In Vitro Tubulin Polymerization Assay Kit (≥99% Pure Bovine Tubulin). (n.d.). Sigma-Aldrich.
  • Cell cycle analysis. (n.d.). Wikipedia.
  • Cell cycle analysis with flow cytometry and propidium iodide. (n.d.). Abcam.
  • Assaying cell cycle st
  • Flow cytometry analysis of the cell cycle. Representative data showed... (n.d.).
  • Cell Cycle Analysis. (n.d.).
  • Selective COX-2 Inhibitors: A Review of Their Structure-Activity Rel
  • Cell cycle analysis by DNA content measurement. (n.d.). Wikipedia.
  • Design, synthesis, and anti-inflammatory activity of indole-2-formamide benzimidazole[2,1-b]thiazole deriv
  • Insight on novel oxindole conjugates adopting different anti-inflammatory investigations and quantitative evalu
  • Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues. (2016). PMC.
  • Novel acid-type cyclooxygenase-2 inhibitors: Design, synthesis, and structure-activity relationship for anti-inflamm
  • Romagnoli, R., et al. (2020).
  • Dual acting anti-inflamm
  • Synthesis and structure-activity relationship of a new series of COX-2 selective inhibitors: 1,5-diarylimidazoles. (n.d.). PubMed.
  • Design, synthesis and preliminary evaluation of the anti-inflammatory of the specific selective targeting druggable enzymome cyclooxygenase-2 (COX-2) small molecule. (n.d.). PubMed.
  • Design, synthesis, biological evaluation and docking study of novel indole-2-amide as anti-inflammatory agents with dual inhibition of COX and 5-LOX. (2019). PubMed.
  • Design, Synthesis, and Evaluation of the COX-2 Inhibitory Activities of New 1,3-Dihydro-2H-indolin-2-one Deriv
  • Insight on novel oxindole conjugates adopting different anti-inflammatory investigations and quantitative evaluation | Request PDF. (n.d.).
  • Indole derivatives having COX-2 inhibitory activity. (n.d.).
  • Indole derivatives as Cyclooxygenase Inhibitors: Synthesis, Biological Evalu
  • Spirooxindoles, a potential novel class of anti-inflammatory agents. (2025).
  • Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors: an overview (2009–2016). (n.d.). PMC.
  • Recent advancements on biological activity of indole and their derivatives: A review. (2022). Chula Digital Collections.
  • Dual acting anti-inflamm

Sources

A Comparative Guide to the Structure-Activity Relationship of Ethoxy vs. Methoxy Indole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Subtle Art of Alkoxy Group Modulation in Indole-Based Drug Discovery

The indole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array of natural products and synthetic drugs with diverse pharmacological activities.[1] Among the various substitutions on the indole ring, alkoxy groups, particularly methoxy (-OCH₃), are frequently incorporated to enhance biological activity. The electron-donating nature of the methoxy group can significantly influence the electronic properties of the indole ring system, thereby modulating its interaction with biological targets. This guide delves into a nuanced aspect of structure-activity relationship (SAR) studies: the substitution of a methoxy group with its close structural analog, the ethoxy group (-OCH₂CH₃). While seemingly a minor modification—the addition of a single methylene unit—this change can have profound impacts on a molecule's physicochemical properties, pharmacodynamics, and pharmacokinetics. This guide aims to provide researchers, scientists, and drug development professionals with a comprehensive comparison of ethoxy versus methoxy indole derivatives, supported by experimental data and detailed protocols, to inform rational drug design and optimization.

Physicochemical Properties: More Than Just an Extra Carbon

The decision to replace a methoxy group with an ethoxy group is often driven by the desire to fine-tune a compound's lipophilicity, a critical parameter influencing its absorption, distribution, metabolism, and excretion (ADME) profile.

PropertyMethoxy (-OCH₃)Ethoxy (-OCH₂CH₃)Impact on Indole Derivatives
Size (Van der Waals Volume) SmallerLargerThe larger size of the ethoxy group can lead to steric hindrance at the binding site, which may be either beneficial or detrimental to activity.
Lipophilicity (LogP contribution) LowerHigherThe additional methylene group in the ethoxy moiety increases its lipophilicity. This can enhance membrane permeability and binding to hydrophobic pockets of target proteins.
Electronic Effect Electron-donating (resonance)Electron-donating (resonance)Both groups are electron-donating, which can increase the electron density of the indole ring and influence its reactivity and binding interactions.
Metabolic Stability Can be susceptible to O-demethylation by cytochrome P450 enzymes.May exhibit different metabolic profiles, potentially being more or less susceptible to enzymatic degradation.The metabolic fate of the alkoxy group is a key consideration in drug design, impacting the compound's half-life and potential for drug-drug interactions.

Pharmacodynamics: A Subtle Shift with Significant Consequences

The alteration from a methoxy to an ethoxy group can lead to notable differences in the biological activity of indole derivatives. While comprehensive head-to-head comparisons are not abundant in the literature, existing studies provide valuable insights.

Anticancer Activity

In the realm of anticancer drug development, the choice of alkoxy substituent can influence cytotoxicity and the mechanism of action. For instance, in a series of tubulin polymerization inhibitors, the substitution of a para-methoxy group with an ethoxy group was tolerated, resulting in a twofold increase in the LC50 value. This suggests that for this particular scaffold, the slightly larger and more lipophilic ethoxy group did not significantly disrupt the binding to tubulin but did subtly modulate the compound's overall potency.

Conversely, a review on target-based anticancer indole derivatives noted a study where a methoxy group was found not to be beneficial for increasing cytotoxicity, while chlorine substitution was favorable.[2] This highlights that the impact of an alkoxy group is highly context-dependent on the specific molecular scaffold and the target protein.

Antiviral Activity

In the context of antiviral research, indole derivatives have shown promise against a range of viruses, including HIV and SARS-CoV-2.[3][4] A study on indol-3-carboxylic acid derivatives as potential anti-SARS-CoV-2 agents identified a 5-methoxyindole derivative as having a reliable antiviral effect.[5] While this particular study did not include a direct ethoxy comparison, it underscores the importance of the methoxy group in achieving antiviral efficacy in this chemical series. The slightly altered steric and electronic profile of an ethoxy group could potentially modulate the interaction with viral proteins, warranting further investigation.

Pharmacokinetics: Impact on ADME Properties

The seemingly minor structural difference between a methoxy and an ethoxy group can significantly alter the pharmacokinetic profile of an indole derivative.

Metabolic Stability

A crucial aspect of drug development is ensuring adequate metabolic stability. O-demethylation of methoxy groups is a common metabolic pathway mediated by cytochrome P450 enzymes. Replacing a methoxy group with an ethoxy group can alter the metabolic fate of the compound. The ethoxy group may be more or less susceptible to O-dealkylation, or its presence might shift the metabolic soft spot to another part of the molecule. This can lead to changes in the compound's half-life and clearance. For instance, in a study on indomethacin amide derivatives, O-demethylation was a predicted site of metabolism.[4] Designing analogs with altered substituents is a common strategy to improve metabolic stability.[6]

In Vivo Studies: A Case Study with AZT Prodrugs

A study on 5-halo-6-alkoxy-5,6-dihydro-3'-azido-3'-deoxythymidine (AZT) diastereomers as potential anti-AIDS prodrugs provides a rare direct comparison of methoxy and ethoxy derivatives in vivo.[7] The study evaluated the biodistribution and pharmacokinetic parameters of both methoxy (BMAZT) and ethoxy (BEAZT) analogs. The results showed that the amounts of radioactivity in the mouse brain after intravenous injection of the ethoxy derivative, (5R,6R)-BEAZT, were 2-4 fold higher than that for AZT.[7] Furthermore, the radioactivity remaining in the blood after dosing with these 5-bromo-6-alkoxy-5,6-dihydro-AZTs was up to 20-fold higher than after injection of AZT at longer time intervals.[7] This suggests that the ethoxy substitution, in this context, improved brain penetration and altered the drug's distribution profile, which could have significant therapeutic implications.

Experimental Protocols

To facilitate further research in this area, detailed protocols for key in vitro assays are provided below.

Receptor Binding Assay

This protocol outlines a competitive radioligand binding assay to determine the affinity of test compounds for a specific receptor.

ReceptorBindingAssay cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Detection cluster_analysis Data Analysis Membrane_Prep Receptor Membrane Preparation Incubation Incubate Membrane, Radioligand, and Test Compound Membrane_Prep->Incubation Radioligand Radioligand Preparation Radioligand->Incubation Test_Compound Test Compound Serial Dilution Test_Compound->Incubation Filtration Rapid Filtration to Separate Bound and Free Ligand Incubation->Filtration Scintillation Scintillation Counting of Bound Radioligand Filtration->Scintillation Data_Analysis Calculate IC50 and Ki Values Scintillation->Data_Analysis MetabolicStabilityAssay cluster_setup Assay Setup cluster_reaction Metabolic Reaction cluster_quenching Quenching & Analysis cluster_data Data Interpretation Microsomes Prepare Human Liver Microsomes Pre_incubation Pre-incubate Microsomes and Test Compound Microsomes->Pre_incubation Test_Compound_Prep Prepare Test Compound Solution Test_Compound_Prep->Pre_incubation Initiation Initiate Reaction with NADPH Pre_incubation->Initiation Time_points Collect Samples at Various Time Points Initiation->Time_points Quenching Quench Reaction with Acetonitrile Time_points->Quenching LC_MS Analyze Parent Compound Concentration by LC-MS/MS Quenching->LC_MS Data_Analysis Calculate Half-life (t½) and Intrinsic Clearance (Clint) LC_MS->Data_Analysis

Caption: Workflow for an in vitro metabolic stability assay.

Step-by-Step Methodology:

  • Reagents Preparation: Prepare a stock solution of the test compound (ethoxy or methoxy indole derivative) in a suitable organic solvent (e.g., DMSO). Prepare a working solution by diluting the stock solution in the incubation buffer (e.g., potassium phosphate buffer, pH 7.4). Prepare a solution of NADPH regenerating system.

  • Incubation Mixture: In a microcentrifuge tube, add the incubation buffer, the test compound working solution, and human liver microsomes.

  • Pre-incubation: Pre-incubate the mixture at 37°C for a short period (e.g., 5 minutes) to allow the compound to equilibrate with the microsomes.

  • Reaction Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system solution.

  • Time-course Sampling: At various time points (e.g., 0, 5, 15, 30, and 60 minutes), take an aliquot of the reaction mixture and transfer it to a separate tube containing a quenching solution (e.g., ice-cold acetonitrile with an internal standard) to stop the reaction.

  • Sample Processing: Centrifuge the quenched samples to pellet the precipitated proteins.

  • LC-MS/MS Analysis: Analyze the supernatant for the remaining concentration of the parent compound using a validated LC-MS/MS method.

  • Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. From the slope of the linear regression, calculate the in vitro half-life (t₁/₂) and the intrinsic clearance (Clᵢₙₜ).

Conclusion and Future Directions

The substitution of a methoxy group with an ethoxy group on an indole scaffold represents a subtle yet powerful strategy in drug design. This seemingly minor modification can significantly impact a compound's lipophilicity, steric profile, and metabolic stability, leading to altered pharmacodynamic and pharmacokinetic properties. While the available literature provides glimpses into the differential effects of these two alkoxy groups, there is a clear need for more systematic, head-to-head comparative studies. Future research should focus on synthesizing and evaluating pairs of ethoxy and methoxy indole derivatives across a range of biological targets and in various therapeutic areas. Such studies will provide a more comprehensive understanding of the SAR of this substitution and enable the more precise fine-tuning of indole-based drug candidates. By leveraging the insights from both existing data and future focused investigations, medicinal chemists can better harness the potential of alkoxy group modulation to develop safer and more effective indole-based therapeutics.

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